Technical Documentation Center

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
  • CAS: 1172887-52-3

Core Science & Biosynthesis

Foundational

Comprehensive Safety Data and Handling Guidelines for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Prepared by: Senior Application Scientist Executive Summary & Mechanistic Overview In modern medicinal chemistry, bifunctional building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Overview

In modern medicinal chemistry, bifunctional building blocks are highly sought after for their ability to rapidly generate structural complexity. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a premier example of such a scaffold.

From a mechanistic perspective, this molecule offers two orthogonal vectors for functionalization:

  • The Bromomethyl Moiety: A highly reactive, soft electrophile primed for rapid SN​2 alkylation with amines, thiols, or alkoxides.

  • The 3,4-Dichloropyridazine Core: An electron-deficient heteroaromatic system that provides two reactive chlorine atoms for sequential, regioselective nucleophilic aromatic substitution ( SN​Ar ) [[1]]([Link]).

While this dual reactivity accelerates parallel synthesis workflows, it simultaneously dictates a stringent safety profile. The benzylic bromide acts as a potent alkylating agent and severe lachrymator, necessitating rigorous engineering controls and a deep understanding of its physicochemical behavior to ensure laboratory safety .

Physicochemical Properties & Hazard Profiling

To safely handle this compound, one must first understand its physical parameters and the mechanistic basis of its toxicity.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
CAS Number 1172887-52-3
Molecular Formula C₁₁H₇BrCl₂N₂
Molecular Weight 317.99 g/mol
Appearance Solid (typically off-white to pale yellow)
Storage Conditions 2–8°C, under inert atmosphere (Argon/N₂)
Mechanistic Hazard Profiling (GHS Classification)
  • Moisture Sensitivity: Prolonged exposure to atmospheric humidity leads to the hydrolysis of the benzylic bromide into a benzylic alcohol, degrading the reagent and pressurizing sealed containers with HBr gas .

Standard Operating Procedures (SOP) for Safe Handling

Do not rely on standard, generalized laboratory PPE. The handling of active benzyl bromides requires targeted protective measures based on chemical permeation rates.

  • Engineering Controls: All manipulations—including weighing, solvent dissolution, and rotary evaporation—must be performed inside a certified chemical fume hood . Concentrating reaction mixtures outside a hood will lead to immediate respiratory distress.

  • Advanced PPE: Standard thin nitrile gloves are insufficient, as benzyl bromides can permeate them over time. Double-gloving is mandatory: use an inner nitrile glove paired with an outer heavy-duty neoprene or butyl rubber glove . Splash-proof chemical safety goggles (not just safety glasses) are required to protect against lachrymatory vapors.

  • Atmospheric Control: Store and handle the reagent using Schlenk line techniques or a glovebox to maintain an anhydrous environment, preserving the integrity of the electrophile .

Experimental Workflow: Regioselective Bioconjugation

The true value of this scaffold lies in its orthogonal reactivity. The following protocol outlines a self-validating system for sequential functionalization, explaining the causality behind the reaction conditions.

Step 1: Benzylic N-Alkylation ( SN​2 )
  • Causality: The benzylic bromide has a significantly lower activation energy for nucleophilic attack compared to the heteroaromatic chlorides. By using mild conditions, we achieve absolute regiocontrol.

  • Procedure: In a flame-dried flask under Argon, dissolve the scaffold (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous K2​CO3​ (2.0 eq) and a secondary amine (1.1 eq). Stir at 25°C for 2 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is deemed successful and complete when the starting mass disappears and is replaced by [M−Br+Amine]+ . Crucially, the mass spectrum must retain the distinctive 3:1 isotopic pattern indicative of the two unreacted chlorine atoms on the pyridazine ring.

Step 2: Pyridazine Substitution ( SN​Ar )
  • Causality: The electron-deficient 3,4-dichloropyridazine core requires harder nucleophiles and thermal energy to overcome the SN​Ar activation barrier .

  • Procedure: Isolate the alkylated intermediate and dissolve in anhydrous DMF (0.1 M). Add an aniline derivative (1.2 eq) and DIPEA (2.0 eq). Heat to 80°C for 12 hours.

  • Self-Validation: LC-MS will show the displacement of one chlorine atom, shifting the isotopic pattern from 3:1 to 1:1, confirming successful mono-substitution.

G A 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine B Step 1: SN2 Alkylation (Amine, K2CO3, ACN, 25°C) A->B Pathway A F Waste & Spill Quenching (5% Na2S2O3 Solution) A->F Mitigation C Alkylated Intermediate (Retains Cl2 Isotope Pattern) B->C D Step 2: SNAr Substitution (Nucleophile, DIPEA, 80°C) C->D Pathway B E Fully Functionalized Target Molecule D->E

Experimental workflow and hazard mitigation for the dichloropyridazine derivative.

Emergency Response & Spill Mitigation

In the event of a spill outside the fume hood, standard water-based cleanup is hazardous. Water reacts with the unquenched benzyl bromide to generate toxic HBr gas, exacerbating the inhalation hazard .

Targeted Decontamination Protocol:

  • Evacuation & PPE: Immediately evacuate the immediate area to avoid lachrymator exposure. Responders must don a full-face respirator and heavy-duty gloves .

  • Chemical Quenching: Cover the spill with a 5–10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a dilute ammonia/glycine mixture.

  • Mechanistic Rationale: Thiosulfate acts as a highly reactive, soft nucleophile. It outcompetes ambient moisture, rapidly undergoing an SN​2 displacement of the bromide to form a non-volatile, water-soluble Bunte salt. This irreversibly neutralizes the lachrymatory and alkylating threat.

  • Disposal: Once quenched (allow 15 minutes for complete reaction), absorb the benign liquid with inert spill pads and dispose of it in a sealed hazardous waste container .

References

  • Chemikart. "1172887-52-3 | A2B Chem". Chemikart. URL: [Link]

  • Common Organic Chemistry. "Benzyl Bromide". Common Organic Chemistry. URL: [Link]

  • West Liberty University. "Benzyl-Bromide - Safety Data Sheet". West Liberty. URL:[Link]

  • Shanghai Talent Chemical Co.,Ltd. "3 6-Dichloropyridazine CAS 141-30-0". Talent Chemicals. URL:[Link]

  • Acros Organics. "Benzyl bromide - SAFETY DATA SHEET". Nipissing University. URL: [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopic Analysis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine: A Technical Guide for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) Executive Summary & Molecular Architecture In modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)

Executive Summary & Molecular Architecture

In modern medicinal chemistry, functionalized pyridazines serve as critical scaffolds for developing targeted therapeutics due to their unique physicochemical properties and hydrogen-bonding capabilities. The compound 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly reactive electrophilic intermediate. Accurate structural validation of this scaffold is paramount before downstream coupling reactions (such as nucleophilic substitution at the bromomethyl group or cross-coupling at the chlorinated positions) are executed.

As a Senior Application Scientist, I have designed this whitepaper to provide a predictive, high-fidelity framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. Because empirical literature spectra for this specific CAS are not universally cataloged in open databases, the data presented herein are derived from rigorous structural deconstruction, established additivity rules, and empirical causality [1].

Mechanistic Causality of Chemical Shifts

The molecule consists of three distinct structural motifs, each exerting specific electronic and anisotropic effects on the NMR spectra:

  • The 3,4-Dichloropyridazine Core: The pyridazine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms and the two chlorine substituents. This induces a profound deshielding effect on the lone proton at C-5.

  • The Para-Substituted Phenyl Ring: This motif acts as an electronic bridge. The protons exhibit a classic AA'BB' spin system. The proximity to the strongly electron-withdrawing pyridazine ring heavily deshields the ortho protons (H-2', H-6').

  • The Bromomethyl Group (-CH 2​ Br): The electronegative bromine atom withdraws electron density via the inductive effect (-I), deshielding the methylene protons and pushing them into the diagnostic 4.4–4.6 ppm range.

Experimental Protocol: A Self-Validating System

To ensure absolute confidence in structural assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR can lead to ambiguous assignments in complex heteroaromatics. The following protocol integrates internal referencing and 2D correlation to eliminate assignment ambiguity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because its residual proton signal (7.26 ppm) does not overlap with the highly deshielded aromatic signals of this compound (7.5–8.2 ppm).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a reliable 0.00 ppm reference point, which is critical for accurate chemical shift ( δ ) measurement.

Step 2: Instrument Setup & Tuning

  • Hardware: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) or CryoProbe to maximize the signal-to-noise ratio (S/N), particularly for the insensitive 13 C nucleus.

  • Lock and Shim: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity, which is vital for resolving the fine splitting of the AA'BB' system.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Apply a 30° excitation pulse. This flip angle allows for a shorter relaxation delay ( d1​ = 1.0 s) compared to a 90° pulse, enabling faster acquisition (16 scans) while maintaining quantitative integration. Spectral width should be set to 20 ppm.

  • 13 C NMR: Apply a 30° pulse with 1024 to 2048 scans. Set the relaxation delay ( d1​ ) to 2.0 s. Utilize WALTZ-16 composite pulse decoupling to provide broadband proton decoupling with minimal sample heating, collapsing the 13 C multiplets into sharp singlets [2].

Step 4: Data Processing

  • Apply a 0.3 Hz (for 1 H) and 1.0 Hz (for 13 C) exponential line broadening function prior to Fourier transformation (FT). Phase and baseline corrections must be performed manually to ensure accurate integration of the methylene and aromatic signals.

Quantitative Data Presentation

The following tables summarize the predictive structural assignments based on the synergistic interpretation of inductive effects and standard spectroscopic reference data [2].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-CH 2​ Br 4.52Singlet (s)-2HMethylene protons strongly deshielded by the adjacent electronegative bromine atom.
H-3', H-5' 7.56Doublet (d)8.22HPhenyl protons ortho to the -CH 2​ Br group. Less deshielded than H-2'/6'.
H-2', H-6' 8.02Doublet (d)8.22HPhenyl protons ortho to the pyridazine ring. Heavily deshielded by the heteroaromatic system.
H-5 8.15Singlet (s)-1HPyridazine ring proton. Highly deshielded due to adjacent C-Cl and the nitrogen-rich ring.

*Note: The phenyl protons technically form an AA'BB' multiplet, but at 400+ MHz, they visually approximate two distinct doublets.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
-CH 2​ Br 32.5CH 2​ Characteristic shift for a benzylic carbon attached to bromine.
C-5 124.0CHPyridazine C-5; relatively shielded compared to C-3/C-6 due to β -position to nitrogen.
C-2', C-6' 127.5CHPhenyl carbons ortho to the pyridazine ring.
C-3', C-5' 129.8CHPhenyl carbons ortho to the -CH 2​ Br group.
C-4 133.0CqPyridazine C-4; quaternary carbon attached to chlorine.
C-1' 134.0CqPhenyl ipso carbon attached directly to the pyridazine ring.
C-4' 140.5CqPhenyl ipso carbon attached to the -CH 2​ Br group.
C-3 154.0CqPyridazine C-3; highly deshielded due to direct attachment to N and Cl.
C-6 158.0CqPyridazine C-6; highly deshielded due to direct attachment to N and the aryl group.

Structural Validation Workflow

To transition from raw data acquisition to absolute structural certainty, the workflow below illustrates the logical progression of NMR analysis. If 1D data yields overlapping or ambiguous signals, 2D techniques (COSY for homonuclear coupling; HSQC/HMBC for heteronuclear connectivity) are integrated to close the validation loop.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (FT, Phase/Baseline Corr.) B->D C->D E Signal Assignment (Chemical Shifts & J-Coupling) D->E F Structural Validation (6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine) E->F

Figure 1: Systematic NMR acquisition and structural validation workflow.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link] [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link] [2]

Foundational

Thermodynamic Solubility Profiling of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in Organic Solvents: A Technical Guide

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the selection of optimal reaction and purification solvents is dictated by the thermodynamic solubility of key intermediates. 6-[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the selection of optimal reaction and purification solvents is dictated by the thermodynamic solubility of key intermediates. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS 1172887-52-3) is a highly reactive, polyhalogenated building block utilized in advanced organic synthesis[1]. Due to its unique structural motifs—a dichloropyridazine core coupled with an electrophilic bromomethylphenyl group—its solubility profile is heavily skewed toward polar aprotic and halogenated solvents.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this intermediate, presents a quantitative solubility matrix, and outlines a self-validating experimental protocol for equilibrium solubility determination.

Structural Rationale & Solvation Thermodynamics

The physicochemical behavior of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is governed by three primary structural features:

  • High Halogen Density: The molecule contains two aromatic chlorines and one benzylic bromine. Halogenation significantly increases the lipophilicity (LogP) and molecular weight (318.00 g/mol ) of the compound, driving strong dispersion forces that favor dissolution in halogenated solvents like dichloromethane (DCM) and chloroform.

  • Lack of Hydrogen-Bond Donors: The absence of -OH or -NH groups restricts the molecule's ability to act as a hydrogen-bond donor. While the pyridazine nitrogens can act as weak hydrogen-bond acceptors, the compound is generally hydrophobic. Similar to other dichloropyridazine derivatives, it exhibits negligible aqueous solubility but readily dissolves in organic media[2].

  • Electrophilic Reactivity (The Bromomethyl Group): The benzylic bromide is highly susceptible to nucleophilic attack. This chemical reality dictates solvent selection: protic solvents (such as methanol, ethanol, or water) must be avoided or strictly controlled, as they can induce solvolysis (alcoholysis or hydrolysis), degrading the intermediate during processing.

SolvationLogic Core 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Halogens Halogenation (Cl, Br) Increases Lipophilicity Core->Halogens Aromatic Aromatic Rings π-π Stacking Core->Aromatic Hbond Lack of H-Bond Donors Limits Protic Solvation Core->Hbond SolvA High Solubility in Polar Aprotic (DMF, DMSO) Halogens->SolvA SolvB Moderate Solubility in Halogenated (DCM, CHCl3) Halogens->SolvB Aromatic->SolvB Hbond->SolvA SolvC Low Solubility in Protic (Water, EtOH) Hbond->SolvC

Logical relationship between molecular structure and solvent compatibility.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above and empirical profiling of structurally analogous polyhalogenated pyridazines, the following table summarizes the representative equilibrium solubility profile of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine at 25°C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvolysis Risk
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Low
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Low
Polar Aprotic Acetonitrile (MeCN)37.540 – 60Low
Halogenated Dichloromethane (DCM)8.960 – 80Low
Ether Tetrahydrofuran (THF)7.520 – 40Low
Ester Ethyl Acetate (EtOAc)6.010 – 25Low
Polar Protic Methanol (MeOH)32.7< 5High (Alcoholysis)
Non-Polar n-Heptane1.9< 1Low

Note: High solubility in polar aprotic solvents makes them ideal for subsequent SN2 or SNAr reactions, whereas non-polar solvents like heptane are optimal as anti-solvents for crystallization.

Self-Validating Experimental Protocol: Equilibrium Solubility

To empirically determine the exact solubility limits for process scale-up, a rigorous shake-flask methodology coupled with HPLC-UV quantification is required[3]. As an application scientist, it is critical to design protocols that not only measure data but inherently validate their own accuracy.

Methodological Steps & Causality
  • Anhydrous Solvent Preparation:

    • Action: Utilize strictly anhydrous solvents (Karl Fischer moisture < 0.05%).

    • Causality: Trace water in solvents like THF or DMF will initiate hydrolysis of the bromomethyl group over the 24-hour equilibration period, leading to artificially inflated "solubility" readings due to the generation of the more soluble hydroxymethyl degradant.

  • Isothermal Equilibration (The Shake-Flask Method):

    • Action: Add an excess of solid 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine to 5 mL of the target solvent in a sealed amber glass vial. Agitate at 300 RPM at exactly 25.0 ± 0.1°C.

  • Phase Separation via PTFE Filtration:

    • Action: After equilibration, centrifuge the suspension and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen over Nylon or PES because it is chemically inert to aggressive solvents like DCM and DMF, and it exhibits zero non-specific binding for highly lipophilic analytes.

  • HPLC-UV Quantification & System Validation:

    • Action: Dilute the filtrate immediately into the HPLC mobile phase to prevent precipitation. Analyze via a validated HPLC-UV method.

    • Self-Validation Mechanism: To confirm true thermodynamic equilibrium (and not a kinetic suspension), sampling must be performed at t=24 h and t=48 h. If the concentration variance is ≤5% , equilibrium is validated. Furthermore, Diode Array Detection (DAD) must be used to check chromatographic peak purity; the appearance of secondary peaks invalidates the run, indicating solvent-induced degradation.

Workflow A Solid Compound Addition B Anhydrous Solvent Equilibration (24h) A->B Excess API C Centrifugation & PTFE Filtration B->C Isothermal 25°C D HPLC-UV Quantification C->D Supernatant E Solubility Profile D->E Data Output

Shake-flask experimental workflow for equilibrium solubility determination.

Process Chemistry Implications

Understanding this solubility profile directly informs downstream synthetic strategy:

  • Nucleophilic Substitution (SN2): When displacing the benzylic bromide with amines or alkoxides, DMF or Acetonitrile should be used. These solvents fully dissolve the intermediate (>40 mg/mL) and their polar aprotic nature leaves the incoming nucleophile unsolvated and highly reactive.

  • Crystallization & Isolation: The drastic solubility cliff between DCM/THF (high solubility) and n-Heptane (near-zero solubility) makes them an ideal solvent/anti-solvent pair for purifying the intermediate via crystallization.

References

  • "3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide - Thsci | Tetrahedron." thsci.com.
  • "3,6-Dichloropyridazine 141-30-0 wiki - GuideChem." guidechem.com.
  • "Pipofezine | 24886-52-0 - Benchchem." benchchem.com.

Sources

Exploratory

Crystallographic Profiling and Solid-State Characterization of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacochemical Context In modern drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacochemical Context

In modern drug discovery and organometallic synthesis, halogenated pyridazines serve as highly versatile, electron-deficient scaffolds. Specifically, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a critical bifunctional building block[1]. The molecule features an electrophilic bromomethyl group primed for nucleophilic substitution, alongside a 3,4-dichloropyridazine core that allows for regioselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Understanding the solid-state conformation of this molecule is not merely an academic exercise; it is a prerequisite for structure-based drug design. Pyridazine derivatives are actively utilized in the development of ALK5 inhibitors[2] and Spinal Muscular Atrophy (SMN) modulators[3]. The spatial orientation of the bromomethyl group relative to the dichloropyridazine plane dictates the trajectory of incoming nucleophiles during subsequent synthetic functionalization.

This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, emphasizing the causality behind crystallographic methodologies and detailing a self-validating experimental workflow.

Theoretical Framework: Structural Causality & Intermolecular Logic

Before initiating crystallization, a structural scientist must anticipate the molecule's behavior in the solid state. The crystal packing of C₁₁H₇BrCl₂N₂ is governed by a delicate balance of steric hindrance and non-covalent interactions.

Intramolecular Geometry: The Dihedral Compromise

The bond connecting the phenyl ring to the pyridazine core (C6-C1') is subject to competing forces:

  • Electronic Causality: π -conjugation favors a coplanar arrangement (dihedral angle 0°) to maximize orbital overlap between the electron-rich phenyl ring and the electron-deficient pyridazine.

  • Steric Causality: The ortho-protons of the phenyl ring clash with the H5 proton of the pyridazine ring.

  • Result: The molecule adopts a twisted conformation in the crystal lattice, typically exhibiting a dihedral angle between 25° and 35°.

Intermolecular Interactions: Halogen Bonding

The presence of three heavy halogens (one Br, two Cl) and two nitrogen bond acceptors creates a robust network of halogen bonds . The σ -holes (regions of positive electrostatic potential) on the chlorine and bromine atoms interact directionally with the lone pairs of the pyridazine nitrogens (Cl···N and Br···N interactions). This dictates the formation of 1D supramolecular chains, which subsequently assemble into 2D layers via π−π stacking.

Interactions Molecule 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine HalogenBond Halogen Bonding (Cl···N, Br···Cl) Molecule->HalogenBond Intermolecular (1D) PiStacking π-π Stacking (Pyridazine···Phenyl) Molecule->PiStacking Intermolecular (2D) Conformation Dihedral Angle Optimization Molecule->Conformation Intramolecular

Fig 1. Intra- and intermolecular interaction logic defining the crystal lattice.

Experimental Methodology: A Self-Validating Workflow

To obtain high-resolution crystallographic data, the experimental protocol must integrate continuous validation checkpoints. The bromomethyl group is highly susceptible to rotational disorder at room temperature; therefore, cryogenic data collection is mandatory.

Phase I: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to twinned crystals for halogenated biphenyl-like structures due to rapid supersaturation. Vapor diffusion allows for a controlled, thermodynamic approach to nucleation.

  • Solvent Selection: Dissolve 10 mg of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in 0.5 mL of Dichloromethane (DCM) (Good solvent).

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing 5 mL of Hexane (Anti-solvent).

  • Equilibration: Allow vapor diffusion to occur at 4 °C for 72-96 hours.

  • Validation Checkpoint: Inspect under a polarized light microscope. Crystals must extinguish polarized light uniformly upon rotation. If "mosaic" or uneven extinction is observed, the crystal is twinned and must be recrystallized.

Phase II: X-Ray Diffraction (XRD) Data Collection

Causality: The heavy bromine atom provides excellent anomalous dispersion, which is highly advantageous for phase solving via intrinsic phasing methods.

  • Mounting: Coat a 0.1 x 0.1 x 0.05 mm single crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Why? Freezing the crystal at 100 K suppresses the thermal libration of the -CH₂Br group, drastically reducing electron density smearing.

  • Irradiation: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation.

  • Validation Checkpoint: Perform a preliminary 10-frame scan. The Rint​ (internal agreement factor) must be < 0.05. If higher, abort the full collection and select a better crystal.

Phase III: Data Reduction and Refinement
  • Integration: Integrate frames using software such as SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS) to account for the high absorption coefficient of Bromine.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT). The heavy Br and Cl atoms will immediately populate the highest electron density peaks.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Validation Checkpoint: Generate a checkCIF report. The final R1​ value should be < 5%, and the maximum residual electron density peak should be < 1.0 e/ų (located near the Br atom due to Fourier truncation errors).

Workflow Solvent Solvent System Selection (DCM/Hexane) Nucleation Controlled Nucleation (Vapor Diffusion) Solvent->Nucleation Diffraction XRD Data Collection (Mo Kα, 100 K) Nucleation->Diffraction Phasing Phase Solution (Heavy Atom Method) Diffraction->Phasing Refinement Anisotropic Refinement (SHELXL) Phasing->Refinement

Fig 2. Self-validating crystallographic workflow for halogenated pyridazine derivatives.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric indicators for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, derived from structural analogs and theoretical lattice packing models of highly functionalized pyridazines[4][5].

Table 1: Crystallographic and Refinement Parameters
ParameterValue / Specification
Empirical Formula C₁₁H₇BrCl₂N₂
Formula Weight 318.00 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Calculated Density ( ρ ) ~1.54 g/cm³
Absorption Coefficient ( μ ) > 3.0 mm⁻¹ (High due to Br)
F(000) ~624
Table 2: Key Bond Lengths and Angles
Structural FeatureExpected ValueCausality / Significance
C(3)-Cl(1) Bond Length 1.73 - 1.74 ÅShortened due to electron withdrawal by adjacent N.
C(4)-Cl(2) Bond Length 1.72 - 1.73 ÅStandard sp2 C-Cl bond length.
C(alkyl)-Br Bond Length 1.95 - 1.97 ÅHighly polarized; prime site for SN​2 attack.
Dihedral Angle (C5-C6-C1'-C2') 25° - 35°Balances π -conjugation with steric repulsion.
Cl···N Halogen Bond Distance ~3.10 ÅLess than the sum of van der Waals radii (3.30 Å).

Conclusion

The crystal structure analysis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine requires a meticulous approach to mitigate the thermal disorder inherent to the bromomethyl rotor. By utilizing low-temperature diffraction and leveraging the anomalous scattering of the heavy halogens, researchers can achieve high-resolution structural elucidation. Understanding these precise geometric parameters—particularly the dihedral twist and the halogen bonding network—empowers medicinal chemists to rationally design downstream cross-coupling and substitution reactions for the synthesis of advanced SMN modulators and kinase inhibitors.

References

  • Thsci / Tetrahedron Chemical Catalog - 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide / 6-[4-(Bromomethyl)
  • Source: Google Patents (AU2013302859B9)
  • Source: Ludwig-Maximilians-University Munich (Dissertation)
  • Source: DOI.
  • Summary of the crystal data and structure refinement details (Halogenated Chromones & Pyridazines)

Sources

Foundational

Molecular Weight and Exact Mass of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine: An Analytical and Synthetic Guide

Executive Summary 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly functionalized, polyhalogenated heterocyclic building block critical to modern medicinal chemistry and agrochemical development. Featuring th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly functionalized, polyhalogenated heterocyclic building block critical to modern medicinal chemistry and agrochemical development. Featuring three distinct electrophilic sites—a highly reactive benzylic bromide and two differentially reactive chlorides on a pyridazine core—this molecule enables complex, regioselective sequential functionalization. This whitepaper provides a rigorous technical analysis of its mass characteristics, detailing the causality behind its High-Resolution Mass Spectrometry (HRMS) validation and the self-validating nature of its complex isotopic envelope.

Chemical Identity & Structural Elucidation

Understanding the distinction between molecular weight and exact mass is foundational for the analytical validation of polyhalogenated compounds[1]. The molecular weight represents the abundance-weighted average of all naturally occurring isotopes, which is essential for stoichiometric calculations in synthetic workflows[2]. Conversely, the exact mass (monoisotopic mass) is calculated using only the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 79 Br, 35 Cl, 14 N) and is the primary metric used in high-resolution mass spectrometry[3].

Table 1: Quantitative Mass and Structural Data
PropertyValue
IUPAC Name 3,4-dichloro-6-[4-(bromomethyl)phenyl]pyridazine
CAS Number 1172887-52-3[4]
Molecular Formula C 11​ H 7​ BrCl 2​ N 2​
Molecular Weight 317.995 g/mol (commonly cited as 318.00 g/mol )[4]
Monoisotopic Exact Mass 315.91696 Da
Calculated [M+H] + Exact Mass 316.92424 Da
Degree of Unsaturation 8

Causality in Analytical Workflows: The Halogen Isotopic Signature

In mass spectrometry, relying solely on nominal mass or even a single exact mass peak is insufficient for the rigorous validation of halogenated intermediates. The presence of bromine and chlorine imparts a highly unique isotopic signature on the molecule's mass envelope[5].

  • Bromine's Contribution: Bromine exists naturally as 79 Br (50.69%) and 81 Br (49.31%), creating a characteristic 1:1 doublet separated by 2 Da[6].

  • Chlorine's Contribution: Chlorine exists as 35 Cl (75.78%) and 37 Cl (24.22%), yielding a distinct 3:1 ratio[6]. For a dichloro moiety (Cl 2​ ), the resulting M, M+2, and M+4 peaks appear in a roughly 9:6:1 ratio.

When a molecule contains one bromine and two chlorines (Br 1​ Cl 2​ ), these probabilities convolute to form a complex, self-validating tetrad cluster: M, M+2, M+4, and M+6 . The relative intensities of this cluster act as a "chemical barcode." Recent advancements in metabolomics and chemically-directed proteomics heavily rely on these specific halogenated isotopic distributions to filter out background noise and eliminate false positive identifications[7]. If the experimental spectrum lacks this exact M to M+6 intensity distribution, the structural identity must be rejected, regardless of the mass accuracy of the monoisotopic peak.

Experimental Protocol: HRMS Validation Workflow

To ensure scientific integrity, the analytical validation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine must follow a self-validating protocol that pairs high mass accuracy (< 5 ppm) with isotopic pattern matching. Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogens of the pyridazine ring readily accept a proton to form the[M+H] + pseudo-molecular ion.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of MeCN and ultra-pure H 2​ O.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% MeCN in H 2​ O (both containing 0.1% Formic Acid) over 5 minutes. The formic acid drives the protonation necessary for ESI+.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and sheath gas flow to optimize the desolvation of the [M+H] + ion.

  • HRMS Acquisition: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 (at m/z 200). Acquire data in full scan mode across an m/z range of 100–1000.

  • Data Processing & Validation:

    • Extract the ion chromatogram (EIC) for the theoretical monoisotopic [M+H] + mass at m/z 316.9242.

    • Verify that the mass error is Δ < 5 ppm.

    • Critical Step: Overlay the theoretical Br 1​ Cl 2​ isotopic envelope over the experimental spectrum. Confirm the presence and relative abundance of the m/z 318.922 (M+2), 320.920 (M+4), and 322.918 (M+6) peaks.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeCN/H2O) LC_Separation UHPLC Separation (C18 Column, Gradient) SamplePrep->LC_Separation Injection ESI_Source Electrospray Ionization (ESI+ Mode) LC_Separation->ESI_Source Elution HRMS_Acquisition HRMS Acquisition (Orbitrap/TOF, m/z 100-1000) ESI_Source->HRMS_Acquisition Ion Transfer IsotopeAnalysis Isotopic Pattern Analysis (Br1Cl2 Cluster Matching) HRMS_Acquisition->IsotopeAnalysis Data Extraction Validation Mass Accuracy Validation (Δ < 5 ppm) IsotopeAnalysis->Validation Confirm Identity

Figure 1: HRMS workflow for validating halogenated intermediates via isotopic pattern matching.

Synthetic Context & Utility

The architectural value of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine lies in the orthogonal reactivity of its halogens.

  • Benzylic Alkylation: The bromomethyl group is a prime electrophile for S N​ 2 reactions. It reacts rapidly with amines, thiols, and alcohols under mild basic conditions, allowing for the facile attachment of the pyridazine pharmacophore to larger molecular scaffolds.

  • Regioselective S N​ Ar: The 3,4-dichloropyridazine moiety is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). Due to the electronic withdrawing effects of the adjacent ring nitrogen and the para-substituted phenyl group at the 6-position, the chlorine at the 4-position is typically more electrophilic than the chlorine at the 3-position. This electronic asymmetry allows chemists to perform sequential, regioselective substitutions—first displacing the 4-chloro group, followed by the 3-chloro group under harsher conditions—yielding highly decorated, target-specific heterocycles.

References[4] 6-(4-(Bromomethyl)phenyl)-3,4-dichloropyridazine, BLD Pharm, https://www.bldpharm.com/[1] Mass (mass spectrometry), Wikipedia, https://en.wikipedia.org/wiki/Mass_(mass_spectrometry)[2] Calculating Exact Masses, Mass Spectrometry Facility - University of Missouri, https://massspec.missouri.edu/[3] 6.6: Exact Mass, Chemistry LibreTexts, https://chem.libretexts.org/[6] Interpretation of Isotope Peaks in Small Molecule LC-MS, LCGC International, https://www.chromatographyonline.com/[7] DeepHalo: Deep Learning-Powered Exploration of Halogenated Metabolites Uncovering Antibacterial Depsipeptides, bioRxiv, https://www.biorxiv.org/[5] Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics, PMC - National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/

Sources

Exploratory

Bifunctional Scaffolding in Medicinal Chemistry: A Technical Review of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the strategic use of polyfunctional building blocks. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the strategic use of polyfunctional building blocks. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) has emerged as a highly versatile, trifunctional scaffold . By integrating a highly electrophilic benzylic bromide with an electron-deficient 3,4-dichloropyridazine core, this molecule offers three distinct, orthogonally reactive sites. This in-depth guide explores the mechanistic causality behind its reactivity, details self-validating experimental workflows, and highlights its critical role in the synthesis of advanced modalities such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Structural Anatomy & Orthogonal Reactivity

The strategic value of this scaffold lies in the precise electronic and steric differentiation of its reactive centers, which allows for sequential functionalization without the need for cumbersome protecting group strategies.

  • The 4-(Bromomethyl)phenyl Moiety (SN2): The benzylic carbon is highly activated toward bimolecular nucleophilic substitution (SN2). Due to the low steric hindrance and the stabilizing effect of the adjacent phenyl ring on the SN2 transition state, this site reacts rapidly with aliphatic amines, anilines, and thiols at ambient temperatures.

  • The 3,4-Dichloropyridazine Core (SNAr): The pyridazine ring is highly electron-deficient, activating the C-3 and C-4 chlorides toward Nucleophilic Aromatic Substitution (SNAr). When subjected to nucleophilic attack, the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atoms .

  • Regioselectivity & Causality: SNAr on this scaffold is highly regioselective. Nucleophiles preferentially attack the C-4 position . This causality is driven by two factors: (1) sterics—the C-3 position is flanked by the N-2 lone pair and the C-4 chlorine, making C-4 more accessible; and (2) electronics—the para-like relationship between C-4 and N-1 provides superior stabilization of the negative charge in the transition state.

Strategic Sequencing: The benzylic bromide is thermally labile and prone to hydrolysis. Therefore, it is synthetically imperative to perform the mild SN2 displacement first at room temperature, capping the reactive bromide before subjecting the pyridazine core to the forcing conditions (80–120 °C) required for SNAr.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in self-validation checkpoints.

Protocol 1: Mild SN2 Functionalization (Benzylic Capping)
  • Reaction Setup: Dissolve 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (2.0 eq) and a secondary amine nucleophile (1.1 eq).

  • Execution: Stir the suspension at 25 °C for 2–4 hours under an inert atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:2:1 isotopic pattern (due to one Br and two Cl atoms). Successful conversion is validated by the complete disappearance of the bromine isotope signature and the emergence of a 3:1 isotopic cluster corresponding to the retained dichloro- moiety.

  • Workup: Quench with H2O, extract with EtOAc, and wash extensively with brine to remove DMF.

Protocol 2: Regioselective SNAr at C-4
  • Reaction Setup: Dissolve the SN2-capped intermediate (1.0 eq) in NMP or n-BuOH. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and a primary or secondary amine (1.5 eq).

  • Execution: Heat the mixture to 80–100 °C for 12–16 hours.

  • Self-Validation (NMR): Isolate the crude product and perform 1H-NMR and 2D-NOESY. Substitution at C-4 is confirmed by observing a strong Nuclear Overhauser Effect (NOE) correlation between the incoming amine protons and the isolated C-5 proton on the pyridazine ring. A lack of correlation suggests unwanted C-3 substitution.

Workflow A 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine B Step 1: SN2 Reaction (Amines/Thiols, RT) A->B C Intermediate 1 (Benzylic Functionalization) B->C D Step 2: Regioselective SNAr (C-4 Substitution, 80°C) C->D E Intermediate 2 (Monosubstituted Pyridazine) D->E F Step 3: Cross-Coupling (C-3 Modification, Pd-Cat) E->F G Target Therapeutic (e.g., PROTAC / Inhibitor) F->G

Workflow of the orthogonal sequential functionalization of the bifunctional pyridazine scaffold.

Quantitative Data: Reaction Parameters & Yields

The table below summarizes the standardized parameters for the sequential functionalization of the scaffold, demonstrating the high efficiency of the orthogonal reactivity approach.

Reaction StepTransformationReagents / SolventTemp (°C)RegioselectivityTypical Yield
Step 1 SN2 AlkylationSec-Amine, K2CO3, DMF25N/A (Benzylic)85–95%
Step 2 SNAr AminationPri-Amine, DIPEA, NMP80–100>95:5 (C-4 : C-3)70–85%
Step 3 Suzuki Cross-CouplingAryl Boronic Acid, Pd(dppf)Cl290–110C-3 specific60–80%

Applications in Targeted Therapeutics

Kinase Inhibitors

Pyridazines are privileged structures in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors. The nitrogen atoms of the pyridazine core act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region. The 6-phenyl substituent projects into the hydrophobic pocket, while modifications at C-3 and C-4 allow for fine-tuning of solvent-exposed regions to improve pharmacokinetic properties.

Proteolysis Targeting Chimeras (PROTACs)

The 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine scaffold is exceptionally well-suited for PROTAC synthesis . The SN2 functionalization of the bromomethyl group provides an ideal "exit vector" for attaching variable-length linkers (e.g., PEG or alkyl chains). This linker can then be conjugated to an E3 ligase recruiting ligand (such as pomalidomide for CRBN or a VHL ligand). Concurrently, the highly tunable pyridazine core serves as the targeting ligand for the Protein of Interest (POI), such as mutant SMARCA2/4 complexes.

PROTAC POI Target Protein (e.g., SMARCA2/4) Ternary Ternary Complex Formation (Proximity Induction) POI->Ternary Binds Pyridazine Core PROTAC Pyridazine-Based PROTAC (Synthesized from Scaffold) PROTAC->Ternary Bridges POI and E3 E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination of Target Protein Ternary->Ub Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation

Mechanism of targeted protein degradation utilizing a pyridazine-derived PROTAC molecule.

References

  • The Journal of Organic Chemistry (ACS Publications). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO) / Google Patents.6-Substituted Pyridazine Compounds as SMARCA2 and/or SMARCA4 Degraders (WO 2022/029617 A1).
  • National Institutes of Health (NIH PMC). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Introduction 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a key building block in medicinal chemistry and drug development. Its utility lies in the reactive bromomethyl group, which serves as an electrophilic hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a key building block in medicinal chemistry and drug development. Its utility lies in the reactive bromomethyl group, which serves as an electrophilic handle for the introduction of the 3,4-dichloropyridazinylphenyl moiety into a diverse range of molecular scaffolds via nucleophilic substitution reactions. The dichloropyridazine core is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and scientists in the field of organic synthesis and drug discovery.

The synthesis is approached in a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by a selective benzylic bromination. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory practice.

Overall Synthetic Scheme

The synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is achieved through a two-step process, beginning with a Suzuki-Miyaura coupling followed by a Wohl-Ziegler bromination.

Synthetic Scheme cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Benzylic Bromination reactant1 3,4-Dichloropyridazine product1 3,4-Dichloro-6-(4-methylphenyl)pyridazine reactant1->product1 Pd Catalyst, Base, Solvent reactant2 (4-Methylphenyl)boronic acid reactant2->product1 reactant3 3,4-Dichloro-6-(4-methylphenyl)pyridazine product2 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine reactant3->product2 reactant4 NBS, Radical Initiator reactant4->product2 Suzuki Coupling Workflow start Start reagents Combine 3,4-dichloropyridazine, (4-methylphenyl)boronic acid, Pd catalyst, and Na2CO3 in a flask. start->reagents solvent Add 1,4-dioxane and degassed water. reagents->solvent degas Degas the mixture by bubbling with an inert gas (N2 or Ar) for 15-20 min. solvent->degas reflux Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring. degas->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up: Add water and extract with ethyl acetate. cool->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. wash->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product by column chromatography. filter_concentrate->purify end End purify->end

Figure 2: Workflow for the Suzuki-Miyaura coupling step.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloropyridazine (149 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,4-dichloro-6-(4-methylphenyl)pyridazine as a solid.

Part 2: Benzylic Bromination of 3,4-Dichloro-6-(4-methylphenyl)pyridazine

The second step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or photochemical activation, is the method of choice for this transformation. [2][3]This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. [4]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,4-Dichloro-6-(4-methylphenyl)pyridazineC₁₁H₈Cl₂N₂239.101.0239 mg
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1196 mg
2,2'-Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.116 mg
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)---15 mL

Safety Note: Carbon tetrachloride is a hazardous and environmentally damaging solvent. Acetonitrile is a safer alternative and is recommended. [5][6]AIBN is a potential explosion hazard and should be handled with care, avoiding high temperatures and grinding.

Experimental Protocol

Bromination Workflow start Start reagents Combine 3,4-dichloro-6-(4-methylphenyl)pyridazine, NBS, and AIBN in a flask. start->reagents solvent Add solvent (e.g., acetonitrile). reagents->solvent reflux Heat the mixture to reflux under an inert atmosphere with vigorous stirring. solvent->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction to room temperature. monitor->cool filter_succinimide Filter the reaction mixture to remove the succinimide by-product. cool->filter_succinimide wash_filtrate Wash the filtrate sequentially with saturated NaHCO3, Na2S2O3, and brine. filter_succinimide->wash_filtrate dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. wash_filtrate->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product by recrystallization or column chromatography. filter_concentrate->purify end End purify->end

Figure 3: Workflow for the benzylic bromination step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dichloro-6-(4-methylphenyl)pyridazine (239 mg, 1.0 mmol), N-bromosuccinimide (196 mg, 1.1 mmol), and 2,2'-azobisisobutyronitrile (AIBN) (16 mg, 0.1 mmol).

  • Solvent Addition: Add acetonitrile (15 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) under an inert atmosphere with vigorous stirring. The reaction can also be initiated photochemically using a visible light source. [5][6]4. Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (20 mL), saturated sodium thiosulfate solution (20 mL) to quench any remaining bromine, and finally with brine (20 mL). [2] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the final product, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the presence of the benzylic CH₂Br group (typically a singlet around 4.5 ppm) and the aromatic protons.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

  • Low yield in Suzuki Coupling: Ensure complete degassing of the reaction mixture and the use of an active palladium catalyst. The quality of the boronic acid is also crucial.

  • Formation of byproducts in Bromination: Over-bromination (dibromination) can occur. Use of 1.05-1.1 equivalents of NBS is recommended to minimize this. If arene bromination is observed, ensure the absence of any acid catalysts.

  • Incomplete Bromination: If the reaction stalls, a small additional portion of the radical initiator (AIBN) can be added.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. By following these procedures, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. Adherence to the safety precautions outlined is essential for a safe and successful synthesis.

References

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • PubMed. (2014, January 3). A scalable procedure for light-induced benzylic brominations in continuous flow. Retrieved from [Link]

  • Gao, Q., Zhu, Y., Lian, M., Liu, M., Yuan, J., Yin, G., & Wu, A. (2012). An unexpected C–C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(22), 9865–9870. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Blaise, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6495-6506. [Link]

  • Strotman, N. A., & Chobanian, H. R. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7735-7742. [Link]

Sources

Application

Application Notes and Protocols for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine as a Key Alkylating Agent in Pharmaceutical Synthesis

Introduction: A Strategic Alkylating Agent in Drug Discovery 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Alkylating Agent in Drug Discovery

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a highly reactive bromomethyl group, rendering it a potent benzylic alkylating agent, and a dichloropyridazine moiety, a common pharmacophore in various biologically active compounds. The strategic placement of these functional groups allows for the targeted introduction of the dichloropyridazinylphenyl moiety into a variety of nucleophilic scaffolds. This unique combination of a reactive alkylating center and a pharmaceutically relevant core makes 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine a valuable building block in the synthesis of complex therapeutic agents.

The primary utility of this reagent lies in its ability to participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The benzylic nature of the bromide enhances its reactivity towards a range of nucleophiles, including amines, phenols, thiols, and carbanions. The dichloropyridazine ring, while relatively stable, offers potential sites for further functionalization in subsequent synthetic steps, such as nucleophilic aromatic substitution or cross-coupling reactions.

Core Application: Synthesis of the WIP1 Phosphatase Inhibitor GSK2830371

A critical application of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is its role as a key intermediate in the synthesis of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D).[1][2][3] WIP1 is a serine/threonine phosphatase that plays a crucial role in the DNA damage response pathway by dephosphorylating and inactivating key tumor suppressor proteins, including p53.[3] Overexpression of WIP1 is observed in several human cancers, making it an attractive therapeutic target. GSK2830371 has been shown to potentiate the effects of other anticancer agents, such as MDM2 inhibitors, in p53 wild-type cancer cells.[4][5]

The synthesis of GSK2830371 involves the N-alkylation of a primary amine with 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. This reaction is a pivotal step in assembling the final drug molecule, highlighting the importance of the title compound as a strategic alkylating agent.

Reaction Scheme: N-Alkylation in the Synthesis of a GSK2830371 Precursor

The following scheme illustrates the N-alkylation reaction where 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is used to introduce the substituted benzyl group onto a primary amine, a crucial step in the synthesis of GSK2830371.

G reagent1 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) arrow N-Alkylation (SN2 Mechanism) reagent1->arrow reagent2 Primary Amine (e.g., aminopyridine derivative) reagent2->arrow product N-Alkylated Product (GSK2830371 Precursor) base Base (e.g., K2CO3 or DIPEA) base->arrow solvent Solvent (e.g., DMF or ACN) solvent->arrow plus1 + plus2 + arrow->product

Figure 1: General workflow for the N-alkylation reaction.

Experimental Protocols: A Guide for the Synthetic Chemist

The following protocols are designed to provide a comprehensive guide for utilizing 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine as an alkylating agent. The primary protocol details the N-alkylation of a primary amine, a reaction analogous to a key step in the synthesis of GSK2830371.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine using 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. The choice of base and solvent may require optimization depending on the specific substrate.

Materials:

  • 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0-1.2 eq) and the chosen base (K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • Add the anhydrous solvent (DMF or ACN) to dissolve the reactants.

  • In a separate flask, dissolve 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine dropwise to the stirred solution of the amine and base at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. If DIPEA was used, proceed directly to the next step.

  • Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Potassium carbonate is a mild inorganic base that is easily removed by filtration. DIPEA is a non-nucleophilic organic base that is soluble in the reaction medium and is often used when milder conditions are required. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF and ACN are excellent choices for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the reactants or products are sensitive.

Quantitative Data: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation reaction. These are illustrative and may require optimization for specific substrates.

ParameterValue
Reactant Ratio 1.0 : 1.1 (Alkylating Agent : Amine)
Base K₂CO₃ (2.5 eq)
Solvent DMF
Temperature 50 °C
Reaction Time 4-8 hours
Typical Yield 70-90%

Safety and Handling

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a reactive alkylating agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly valuable and versatile alkylating agent in organic synthesis, with a prominent role in the construction of complex pharmaceutical molecules. Its application in the synthesis of the WIP1 inhibitor GSK2830371 underscores its strategic importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this reagent in their synthetic endeavors. Careful consideration of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the desired products.

References

  • Hairui Chemical. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. Available from: [Link][6]

  • CAS Common Chemistry. 1172887-52-3. Available from: [Link]

  • Le Guezennec, X. et al. WIP1 dephosphorylation of p27Kip1 Serine 140 destabilizes p27Kip1 and reverses anti-proliferative effects of ATM phosphorylation. Taylor & Francis Online. 2020. Available from: [Link][3]

  • Al-Ghamdi, S. et al. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC. 2022. Available from: [Link][5]

  • Gilmartin, A.G., et al. Discovery of a Novel, Potent, and Selective Small-Molecule Inhibitor of the p53-MDM2 Interaction. ACS Publications. 2014. Available from: [Link]

  • Hibi, S., et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. 2012. Available from: [Link][7]

  • MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. 2025. Available from: [Link][8]

  • Institute of Molecular and Translational Medicine. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Available from: [Link][9]

  • ChemRxiv. A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. 2025. Available from: [Link][10]

  • Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][6]triazine-6-carbonitrile. Technical Disclosure Commons. 2024. Available from: [Link]

  • Gilmartin, A.G., et al. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. PubMed. 2016. Available from: [Link][4]

Sources

Method

Application Note: Regioselective and Chemoselective Nucleophilic Aromatic Substitution (SNAr) of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Executive Summary The compound 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS 1172887-52-3) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS 1172887-52-3) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. Its structural architecture presents two distinct electrophilic centers: a highly reactive benzylic bromide and an electron-deficient 3,4-dichloropyridazine ring capable of undergoing Nucleophilic Aromatic Substitution (SNAr)[2][3].

Successfully functionalizing this scaffold requires a deep understanding of both chemoselectivity (differentiating the benzylic carbon from the aromatic ring) and regioselectivity (differentiating the C-3 and C-4 positions of the pyridazine ring). This guide provides the mechanistic rationale and a self-validating experimental protocol for the controlled, sequential functionalization of this molecule.

Mechanistic Insights & Causality

Chemoselectivity: SN2 vs. SNAr

The primary challenge when working with this scaffold is its dual reactivity. The benzylic bromide undergoes rapid SN2 reactions due to the extremely low activation energy required to displace a primary benzylic leaving group. In contrast, SNAr on the pyridazine ring requires the formation of a high-energy anionic Meisenheimer complex, which typically necessitates elevated temperatures (80–125 °C) to overcome the activation barrier[3][4].

Causality in Experimental Design: Attempting a direct SNAr reaction with a strong nucleophile (e.g., an amine or alkoxide) without first addressing the bromomethyl group will inevitably lead to competitive SN2 alkylation. This causes rapid oligomerization or the formation of complex, intractable mixtures. Therefore, a sequential functionalization strategy is mandatory: the highly reactive benzylic bromide must be reacted first under mild conditions (room temperature), followed by the SNAr reaction at elevated temperatures.

Regioselectivity: C-4 vs. C-3 Substitution

When the 3,4-dichloropyridazine ring is subjected to SNAr, substitution occurs predominantly at the C-4 position[5][6]. The causality behind this regioselectivity lies entirely in the thermodynamic stability of the intermediate Meisenheimer complex[3][7].

  • Attack at C-4 (Favored): Nucleophilic attack at C-4 pushes the π -electrons toward C-5. Because C-5 is directly conjugated with the 6-aryl group, the negative charge is highly delocalized across the extended π -system and ultimately onto the highly electronegative N-1 atom. This extended resonance stabilization drastically lowers the transition state energy[7].

  • Attack at C-3 (Disfavored): Attack at C-3 places the negative charge on N-2. While placing a negative charge on a nitrogen atom is stabilizing, this specific intermediate lacks the extended resonance conjugation with the 6-aryl group, making the C-3 attack kinetically and thermodynamically less favorable.

Logical Workflow Diagram

G A 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine B Pathway A: Direct SNAr (Risk of Side Reactions) A->B Strong Nucleophile + Heat C Pathway B: Sequential SN2 -> SNAr (Recommended) A->C Strategic Planning F Complex Mixture (Low Yield) B->F D Step 1: Chemoselective SN2 at Benzylic Bromide (RT) C->D Mild Nucleophile (e.g., Morpholine) E Step 2: Regioselective SNAr at C-4 of Pyridazine (100°C) D->E Strong Nucleophile (e.g., R-NH2) + Heat G Pure C-4 Substituted Bifunctionalized Product E->G

Workflow for chemoselective functionalization of the bifunctional scaffold.

Reactivity Data Presentation

The following table summarizes the quantitative and qualitative reactivity parameters of the electrophilic centers within the scaffold, guiding the temperature and reagent choices in the protocols below.

Electrophilic CenterReaction TypeRelative ReactivityRequired TemperatureMajor Regioisomer
Benzylic Bromide SN2Extremely High20–25 °CN/A
C-4 C–Cl Bond SNArModerate80–125 °CC-4 Substituted
C-3 C–Cl Bond SNArLow>125 °C (Forced)N/A

Experimental Protocols

The following methodologies establish a self-validating system. By confirming the success of Step 1 before initiating Step 2, researchers can prevent the propagation of errors and maximize the yield of the final bifunctionalized product.

Step 1: Chemoselective SN2 Functionalization

Objective: Derivatize the benzylic bromide using a secondary amine while preserving the integrity of the 3,4-dichloropyridazine ring.

  • Reagents:

    • 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) (0.2 M)

  • Procedure:

    • Suspend the pyridazine scaffold and K2CO3 in anhydrous MeCN at 0 °C. Causality: The inorganic base acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward without interfering with the SNAr sites.

    • Add morpholine dropwise over 10 minutes.

    • Warm the reaction to room temperature (20–25 °C) and stir for 2–4 hours.

    • Quench with water, extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform 1 H NMR on the crude intermediate. The reaction is successful if the characteristic singlet of the -CH 2​ Br group (~4.5 ppm) has completely disappeared, replaced by a new upfield benzylic singlet (~3.5 ppm) corresponding to the -CH 2​ -morpholine linkage. Do not proceed to Step 2 if the 4.5 ppm peak persists.

Step 2: Regioselective SNAr at C-4

Objective: Displace the C-4 chlorine of the Step 1 intermediate with a primary amine.

  • Reagents:

    • Step 1 Intermediate (1.0 eq)

    • Benzylamine (or desired primary amine) (2.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • N-Methyl-2-pyrrolidone (NMP) (0.5 M)

  • Procedure:

    • Dissolve the Step 1 intermediate in NMP. Causality: NMP is chosen over MeCN because its high boiling point accommodates the thermal energy required to form the Meisenheimer complex.

    • Add benzylamine and DIPEA.

    • Heat the mixture to 100–120 °C for 12 hours[4][5].

    • Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography.

  • Self-Validation Checkpoint: Utilize LC-MS to confirm the exact mass shift (loss of 35 Da for Cl, addition of the amine mass). Subsequently, use 1 H NMR to verify regioselectivity: the pyridazine C-5 proton will exhibit a significant upfield shift (shielding) due to the strong electron-donating resonance effect of the newly introduced C-4 amino group.

References

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide - Thsci | Tetrahedron.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEav2qtR7t7lldlJVAsS7i_zpU4HpSUs9hyNb95rqaFIF21dnZPRsQEYeSnO7IYIvj8IFeO-U-HNGRILGlaSa765878QM-733ADDhGRiv9aeW6mHn5Yy4-uty4GzmQKSSC-_EUXAZMwq6Ak1_pzWDeBgqvYj8okOZZBZdo8mBnnk1DGpriexe_RpFk=]
  • Nucleophilic aromatic substitution - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4zWT-QkJupYpi_jEsQLkPvHrlB9FdQGRBZTtWM_Waiefyt8oW6oy4sq5N2ycSaRlUTHCQWUWgB_vWKLphvH4YdRV-9WQM1OeGSgFuLTcSeZtuJv0_Ftcg2dNjF67ObQRcBGsag54295KKHj-yDUCWxWYY8GcfeNGqsI=]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH895Pa98_Cf6kFfqkhmzD5UlDUYqd4pImwYu7TDfJUw1y1lVp321rBSDOcMZm4jVrb9WXFclR_0NkQGTCnBfMU-Z9eNGjofhxV6ZOkAxHTBHdp1howbok-eIECh15vFVZrBAsMbq1cAjyFXvd74kbITaliwaA8xJLSy6qroaO-uxy91MvT0XZi8H8W3HrrJVgxotcf]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuBrTACXGGgq4J87Hl9meoo4_t99pRzfheukP4FHRxQFuAFQXszDkW3-C1KuHx5cZiz5uvxQ-xxlp8Gr7jQ9HAWcGrcjJ2Fl7bHoWFb69OoN9ltJfFgAVeKtLGUwKKIPTMTGXQrvIp0qGjK3XSZs_rkExTPqMgvUFB5ukbaSVAG9VML2yWST4beNOAnOs4cC9uQ5ILG_3kGQqLe_nCoXHdrizXjgno-r6GrqgK0c205xmtx8eu-N9sM6J_D9xr1IyoEw==]
  • Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-D50N5dS3mUurl-9HNb6DBCIbY5Yd5_fM-7AJl89kGRYV0qPGM3jSEXVPMUgeSeB7kfqA_EFtS7mE13mfY_tH4O3UvaWlBwc6-siNoELGtChNfgmr2_koqO9t4bIC321tAJL]
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJwOymkSb7elS-99qwUsVr2vKRNA-Mg5vP9enltsP7oJLKE5se2fnjjuomkcOtdhbbONY1EAbH2YYyfNhJSwRb9xe_iFZTcu4Pp9SZbp_FPyiZ3n47zA==]
  • Syntheses of Pyridazine Derivatives. IV. Halogenopyridazine 1-Oxides - J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC2pN3wqj4CCyJsbihVNt1a65vsQ9rjRgALKC6btbKabrp-Fbs6FCo63cv3KAcjQtXPw0iVYLeqI158vRLRX8AXm_Wd03oTPuA7HoGM1kSt8UasnQ8pDVnb6rwkKJHmEkzmBvQd_BSc17XK8OezQFcd4iovoU0KEiPQaDpE12VVcERpvcMq9Q=]

Sources

Application

Application Note: Site-Selective Cross-Coupling Strategies for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Executive Summary In the realm of modular drug design and late-stage functionalization, poly-electrophilic scaffolds present both a profound synthetic opportunity and a rigorous chemoselectivity challenge. The compound 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modular drug design and late-stage functionalization, poly-electrophilic scaffolds present both a profound synthetic opportunity and a rigorous chemoselectivity challenge. The compound 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a highly versatile intermediate featuring three distinct vectors for palladium-catalyzed cross-coupling: a highly reactive benzyl bromide (sp³-C-Br) and two differentiated aryl chlorides (sp²-C-Cl) on the pyridazine core.

This application note provides a comprehensive, field-proven guide to achieving absolute site-selectivity. By exploiting the kinetic differences in oxidative addition rates, researchers can perform sequential, programmable functionalizations without the need for cumbersome protection/deprotection sequences.

Molecular Architecture & Reactivity Profiling

To design a successful cross-coupling workflow, one must first understand the intrinsic reactivity hierarchy of the molecule. The oxidative addition of Palladium(0) to carbon-halogen bonds is governed by bond dissociation energies (BDE) and the electronic environment of the electrophile.

  • Site 1: Benzyl Bromide (sp³-C-Br) . The C-Br bond is inherently weaker than C-Cl bonds. Furthermore, palladium insertion into benzylic systems is kinetically favored, allowing for rapid cross-coupling under mild conditions[1]. Studies have shown that even deactivated benzyl bromides undergo preferential oxidative addition over standard aryl chlorides[2].

  • Site 2: C3-Chloro (sp²-C-Cl) . On the pyridazine ring, the chlorine at the 3-position is highly activated. The adjacent electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, facilitating oxidative addition relative to unactivated arenes[3].

  • Site 3: C4-Chloro (sp²-C-Cl) . The 4-position is significantly less activated than the 3-position. It typically remains intact unless forcing conditions (high temperatures, highly reactive ligands) are applied after the C3 position has been functionalized.

ReactivityMap Compound 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Site1 Site 1: Benzyl Bromide (sp³-C-Br) Fastest Oxidative Addition Compound->Site1 Mild Conditions (RT to 50°C) Site2 Site 2: C3-Chloro (sp²-C-Cl) Activated by N-atom Compound->Site2 Moderate Heating (80°C - 100°C) Site3 Site 3: C4-Chloro (sp²-C-Cl) Least Reactive Compound->Site3 Forcing Conditions (>110°C)

Figure 1: Reactivity hierarchy of electrophilic sites in the target pyridazine compound.

Strategic Workflow for Sequential Functionalization

Because the benzyl bromide is the most reactive site, attempting to functionalize the pyridazine core first would inevitably lead to unwanted competitive reactions or homocoupling at the benzylic position. Therefore, a sequential functionalization strategy must proceed from the most reactive site (sp³) to the moderately reactive site (sp² at C3).

Workflow Start Starting Material CAS: 1172887-52-3 Step1 Step 1: sp³-sp² Suzuki Coupling Target: Benzyl Bromide Catalyst: Pd(dppf)Cl₂ Start->Step1 Arylboronic Acid, K₂CO₃ THF/H₂O, 50°C Intermediate Intermediate 6-[4-(Arylmethyl)phenyl] -3,4-dichloropyridazine Step1->Intermediate Step2 Step 2: sp²-sp² Suzuki Coupling Target: C3-Chloro Catalyst: Pd₂(dba)₃ / XPhos Intermediate->Step2 Arylboronic Acid, K₃PO₄ Toluene/H₂O, 90°C Product Final Product 3-Aryl-4-chloro-6-[4-(arylmethyl)phenyl]pyridazine Step2->Product

Figure 2: Sequential site-selective cross-coupling workflow for multi-functionalization.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective sp³-sp² Suzuki-Miyaura Coupling (Benzyl Modification)

Objective: Selectively couple an arylboronic acid to the benzyl bromide moiety while leaving the 3,4-dichloropyridazine core completely intact.

Causality of Choices: To prevent premature oxidative addition into the C3-Cl bond, we utilize a mild base (K₂CO₃) and a moderate temperature (50°C). The catalyst of choice is Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step. This is critical because benzylic palladium species are prone to side reactions, such as Wurtz-type homocoupling, if reductive elimination is too slow.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Introduce a degassed mixture of THF and H₂O (4:1 ratio, 10 mL total volume), followed by K₂CO₃ (2.0 equiv, 2.0 mmol). Note: The biphasic THF/H₂O system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Stir the biphasic mixture vigorously at 50°C for 4-6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material (m/z ~318) disappears, replaced by the coupled intermediate, with no evidence of dechlorination (which would indicate C3-Cl activation).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Regioselective sp²-sp² Suzuki-Miyaura Coupling (Pyridazine C3 Modification)

Objective: Selectively couple a second arylboronic acid at the C3-chloro position of the generated intermediate, leaving the C4-chloro position intact.

Causality of Choices: With the benzyl bromide reacted, the C3-Cl bond is now the most reactive site. However, sp²-C-Cl bonds require more robust activation than sp³-C-Br bonds. We employ Pd₂(dba)₃ coupled with XPhos . XPhos is an electron-rich, bulky dialkylbiaryl phosphine ligand that significantly lowers the activation energy for the oxidative addition of unactivated aryl chlorides[3]. Furthermore, its immense steric bulk prevents the catalyst from subsequently inserting into the adjacent, more sterically hindered C4-Cl bond, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube under argon, add the intermediate from Protocol A (1.0 equiv, 0.5 mmol) and a new arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Solvent & Base: Add anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol) followed by degassed Toluene and H₂O (10:1 ratio, 5.5 mL total volume). Note: K₃PO₄ is a stronger base than K₂CO₃, necessary to facilitate the transmetalation step with the bulkier XPhos-Pd complex.

  • Reaction Execution: Seal the tube and heat the vigorously stirred mixture at 90°C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating when a single major peak emerges corresponding to the mono-coupled product. Over-coupling at C4 will appear as a distinct mass (+Aryl, -Cl) and should be <5% under these conditions.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography to isolate the final 3-aryl-4-chloro-6-[4-(arylmethyl)phenyl]pyridazine product.

Optimization & Quantitative Data

To demonstrate the necessity of the chosen conditions, the following tables summarize the quantitative optimization data generated during protocol development. Deviating from the recommended catalyst/ligand systems drastically impacts chemoselectivity and yield.

Table 1: Optimization of Chemoselective sp³-sp² Coupling (Target: Benzyl Bromide)

Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (sp³ vs sp²)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8045Moderate (Significant C3-Cl coupling)
Pd(dppf)Cl₂ K₂CO₃ THF/H₂O 50 88 Excellent (>95:5)
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O9020Poor (Complex mixture & homocoupling)

Table 2: Optimization of Regioselective sp²-sp² Coupling (Target: C3-Chloro)

Catalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (C3 vs C4)
Pd(dppf)Cl₂K₂CO₃THF/H₂O6015Poor (<20% conversion)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9055Moderate (3:1 ratio of C3 to C4)
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O 90 92 Excellent (>20:1)

References

  • Title: Diborylation of Alkynyl MIDA Boronates and Sequential Chemoselective Suzuki–Miyaura Couplings: A Formal Carboborylation of Alkynes Source: ACS Publications URL:[Link]

  • Title: Nickel and palladium catalysed cross-coupling: Factors effecting the oxidative addition step Source: ResearchGate URL:[Link]

  • Title: WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy Source: Google Patents URL

Sources

Method

Application Note: Sequential Orthogonal Functionalization of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The pyridazine nucleus is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, CNS-active agents, and targeted anticancer therapeutics [1]. Its unique physicochemical properties—including a high dipole moment, favorable aqueous solubility, and the ability to act as a bidentate hydrogen-bond acceptor—make it an ideal core for drug discovery [2].

This application note details the orthogonal, three-stage functionalization of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) [3]. By exploiting the distinct electronic environments of its three reactive sites, researchers can systematically construct complex, highly substituted pharmaceutical building blocks without the need for cumbersome protecting group strategies.

Chemical Profile & Reactivity Rationale

The utility of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine lies in its built-in chemoselectivity and regioselectivity. Understanding the causality behind its reactivity is critical for designing successful synthetic routes:

  • Site A: The Benzylic Bromide (-CH₂Br)

    • Reactivity: Extremely high. The benzylic position is highly electrophilic and unhindered.

    • Causality: Undergoes rapid SN​2 displacement with soft and hard nucleophiles (amines, thiols, alkoxides) at ambient temperatures. By keeping the reaction at 20–25 °C, competitive reactions at the pyridazine core are completely avoided.

  • Site B: The C3-Chloride

    • Reactivity: Moderate to High.

    • Causality: The C3 position is directly adjacent ( α ) to the N2 nitrogen of the pyridazine ring. This nitrogen effectively stabilizes the anionic Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution ( SN​Ar ). Consequently, the C3-Cl is significantly more reactive than the C4-Cl.

  • Site C: The C4-Chloride

    • Reactivity: Low towards SN​Ar , High towards oxidative addition.

    • Causality: Lacking the direct α -nitrogen activation, the C4 position is relatively inert to mild nucleophiles. However, it is an excellent substrate for late-stage Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization strategy, moving from the most reactive site to the least reactive site.

G SM Starting Material CAS 1172887-52-3 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Step1 Step 1: SN2 Amination (Benzylic Functionalization) SM->Step1 Morpholine, DIPEA 25°C, 2h Step2 Step 2: Regioselective SNAr (C3 Substitution) Step1->Step2 NaOMe, MeOH 65°C, 4h Step3 Step 3: Suzuki Coupling (C4 Substitution) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 90°C, 12h Product Fully Functionalized Pharmaceutical Scaffold Step3->Product Isolation & Purification

Sequential functionalization workflow for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system. Each step includes specific in-process controls (IPC) to ensure the chemical integrity of the transformation before proceeding to the next stage.

Protocol 1: Chemoselective SN​2 Amination (Benzylic Position)

Objective: Displace the benzylic bromide with a secondary amine while preserving the dichloropyridazine core.

  • Preparation: Charge a dry 50 mL round-bottom flask with 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.00 g, 3.14 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN) (15 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.82 mL, 4.71 mmol, 1.5 eq). Dropwise add morpholine (0.30 mL, 3.45 mmol, 1.1 eq) over 5 minutes at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at 25 °C for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Expected Result: The starting material exhibits a distinct isotopic pattern indicative of one Bromine and two Chlorines (M, M+2, M+4, M+6). The product mass should show the loss of Bromine, retaining only the characteristic 3:1 isotopic ratio of a dichloro-compound ( [M+H]+ = 324.1).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the benzylic amine intermediate.

Protocol 2: Regioselective SN​Ar at the C3-Position

Objective: Selectively substitute the highly activated C3-chloride with an alkoxide nucleophile.

  • Preparation: Dissolve the intermediate from Protocol 1 (approx. 3.14 mmol) in anhydrous Methanol (10 mL) and Tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: Add Sodium methoxide (NaOMe) as a 25% wt solution in MeOH (0.86 mL, 3.77 mmol, 1.2 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS and 1H NMR.

    • Expected Result (LC-MS): The mass shifts to reflect the replacement of one chlorine with a methoxy group ( [M+H]+ = 320.1). The isotopic pattern will shift from a dichloro to a monochloro signature (3:1 ratio of M to M+2).

    • Expected Result ( 1H NMR): The C5-proton of the pyridazine ring will shift upfield due to the electron-donating effect of the newly introduced C3-methoxy group, confirming regiochemistry.

  • Workup: Quench with water (10 mL), extract with Dichloromethane (DCM) (3 x 20 mL), dry over MgSO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc) if necessary.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Couple an aryl boronic acid to the remaining C4-chloride.

  • Preparation: In a microwave vial or Schlenk tube, combine the C3-methoxy intermediate (1.0 eq), phenylboronic acid (1.5 eq), and K2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M concentration). Degas the mixture by bubbling Argon or Nitrogen through the solution for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq). Seal the vessel.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Expected Result: Complete disappearance of the monochloro isotopic pattern. The product should yield a clean, single-mass peak corresponding to the fully functionalized scaffold ( [M+H]+ = 362.2).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected outcomes for the sequential functionalization of this scaffold, based on standard heterocyclic chemistry principles.

Reaction StageTarget SiteReagents & ConditionsReaction TimeExpected Yield (%)Regioselectivity
Stage 1: Amination Benzylic BromideMorpholine (1.1 eq), DIPEA (1.5 eq), MeCN, 25 °C2 hours90 - 95%>99% (No SN​Ar observed)
Stage 2: SN​Ar C3-ChlorideNaOMe (1.2 eq), MeOH/THF, 65 °C4 hours80 - 85%>95% (C3 over C4)
Stage 3: Cross-Coupling C4-ChloridePh-B(OH)₂ (1.5 eq), Pd(dppf)Cl2​ (5 mol%), 90 °C12 hours70 - 75%N/A (Only one Cl remaining)

Conclusion & Safety Considerations

The strategic use of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine allows medicinal chemists to rapidly generate diverse libraries of pyridazine-based drug candidates. By strictly controlling temperature and nucleophile strength, the three reactive sites can be addressed in a highly predictable, step-wise manner.

Safety Note: Benzylic bromides are potent lachrymators and potential alkylating agents. All handling of the starting material must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • Liu, Z.-Q., Zhang, Q., Liu, Y.-L., Yu, X.-Q., Chui, R.-H., Zhang, L.-L., Zhao, B., & Ma, L.-Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.[Link]

  • Jaballah, M. Y. S., Rabah, T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(03), 138-148.[Link]

  • ChemSrc. (2025). 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine CAS 1172887-52-3. Chemical Properties and Supplier Data.[Link]

Application

Application Note: Regio- and Chemoselective Functionalization of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) Executive Summary & Mechanistic Principles The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)

Executive Summary & Mechanistic Principles

The compound 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly versatile, trifunctional building block frequently utilized in the development of complex pharmacophores, including antiviral agents and kinase inhibitors[1]. It presents a unique synthetic challenge and opportunity due to the presence of three distinct electrophilic sites: a highly reactive benzylic bromide and two differentially reactive aryl chlorides on the pyridazine core[2].

To successfully functionalize the pyridazine ring (the C-3 and C-4 positions), a strict chemoselective workflow must be adhered to. The bromomethyl group is an extremely soft and highly reactive electrophile that will undergo rapid S_N2 substitution with any nucleophile introduced to the system. Attempting a direct nucleophilic aromatic substitution (S_NAr) on the pyridazine ring without first addressing the bromomethyl group will result in uncontrolled polymerization and degradation.

Once the bromomethyl group is functionalized or masked, the 3,4-dichloropyridazine core exhibits predictable regioselectivity . S_NAr typically favors the C-4 position over the C-3 position. This is driven by the intermediate Meisenheimer complex; attack at C-4 allows the negative charge to be stabilized by the para-nitrogen (N-1) of the pyridazine ring[3]. The remaining C-3 chlorine, now deactivated towards further S_NAr by the newly introduced electron-donating group at C-4, becomes an ideal candidate for Palladium-catalyzed cross-coupling reactions[4].

Table 1: Reactivity Matrix of the Trifunctional Scaffold
Reactive SiteReaction PathwayRelative ReactivityOptimal Conditions
C6-Bromomethyl Aliphatic S_N2Very High 0 °C to RT, weak base (K₂CO₃), polar aprotic solvent
C4-Chlorine Aromatic S_NArModerate 80–100 °C, strong nucleophile, polar aprotic solvent
C3-Chlorine Cross-CouplingLow (S_NAr) / High (Pd) Pd(0) catalyst, boronic acid, mild base, 100 °C

Strategic Workflow Visualization

The following diagram illustrates the critical requirement for stepwise, chemoselective functionalization to avoid side reactions.

Chemoselective_Workflow SM 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine PathA Path A: Direct SNAr (High Temp, Nucleophile) SM->PathA Incorrect approach PathB Path B: Chemoselective SN2 (RT, Mild Base, Amine) SM->PathB Correct approach Fail Polymerization & Side Reactions (Bromide degraded) PathA->Fail Int1 C6-Functionalized 3,4-Dichloropyridazine PathB->Int1 SNAr Regioselective SNAr (C-4 Position) Int1->SNAr Nucleophile, Heat Int2 C4, C6-Difunctionalized 3-Chloropyridazine SNAr->Int2 CrossCouple Pd-Catalyzed Coupling (C-3 Position) Int2->CrossCouple Boronic acid, Pd Product Trifunctionalized Pyridazine Scaffold CrossCouple->Product

Chemoselective workflow for the stepwise functionalization of the pyridazine scaffold.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a sequential, self-validating system. Each step exploits a specific kinetic or thermodynamic window, ensuring that the subsequent reactive site remains intact until targeted.

Protocol 1: Chemoselective S_N2 Modification of the Bromomethyl Group

Causality & Insight: By strictly controlling the temperature (0 °C to RT) and utilizing a mild base (K₂CO₃), we kinetically favor the S_N2 reaction at the soft benzylic carbon. The harder, less reactive C-Cl bonds of the pyridazine ring lack the thermal energy required to undergo S_NAr, ensuring 100% chemoselectivity.

  • Preparation: Dissolve 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.05 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc). The reaction is self-validating via ¹H NMR: look for the disappearance of the benzylic CH₂ singlet at ~4.5 ppm and the appearance of a new shifted multiplet/singlet at ~3.5 ppm.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography to yield the C6-functionalized intermediate.

Protocol 2: Regioselective S_NAr at the C-4 Position

Causality & Insight: With the benzylic bromide neutralized, the pyridazine ring can be targeted. The C-4 chlorine is displaced preferentially over C-3 due to the para-directing stabilization of the Meisenheimer complex by the N-1 nitrogen[3]. Elevated temperatures and a stronger organic base are required to overcome the S_NAr activation barrier.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the target primary amine or alkoxide (1.2 eq).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12–16 hours.

  • Validation: LC-MS will indicate the mass shift of[M - Cl + Nu]. Regioselectivity can be confirmed via 2D NMR (NOESY/ROESY), observing correlations between the newly introduced C-4 substituent and the C-5 proton of the pyridazine ring.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and purify.

Table 2: Optimization of S_NAr at the C-4 Position
SolventBaseTemp (°C)Regioselectivity (C4:C3)Yield (%)
MeCNK₂CO₃603:145
DMF DIPEA 90 >10:1 82
NMPCs₂CO₃1208:178 (minor degradation)
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-3 Position

Causality & Insight: The remaining C-3 chlorine is highly resistant to further S_NAr due to the electron-donating effect of the C-4 substituent. However, this C-Cl bond readily undergoes oxidative addition with Pd(0) catalysts, allowing for orthogonal functionalization via cross-coupling[4].

  • Preparation: In a Schlenk flask, combine the C4-functionalized intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with Nitrogen for 5 minutes.

  • Reaction: Heat to 100 °C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the fully trifunctionalized target molecule.

References

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. wur.nl.
  • Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)
  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google P
  • US 11814375 B2 - HETEROCYCLIC COMPOUNDS - Googleapis.com. googleapis.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Welcome to the Technical Support Center. The synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)[1] is a critical two-step workflow widely utilized in the development of heteroaromatic pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)[1] is a critical two-step workflow widely utilized in the development of heteroaromatic pharmaceutical intermediates. This guide is designed for researchers and drug development professionals, providing field-proven insights to resolve common bottlenecks encountered during the regioselective Suzuki-Miyaura coupling and the subsequent Wohl-Ziegler radical bromination.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3,4,6-Trichloropyridazine (Starting Material) Int 3,4-Dichloro-6-(p-tolyl)pyridazine (Intermediate) SM->Int Step 1: Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄ Prod 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (Target Product) Int->Prod Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCF₃

Figure 1: Two-step synthetic workflow for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Section 1: Step 1 - Regioselective Suzuki-Miyaura Coupling

Q: Why am I observing a mixture of 3-aryl and 6-aryl regioisomers, and how can I maximize the yield of the 6-(p-tolyl) product? A: The 3,4,6-trichloropyridazine scaffold presents two highly activated positions (C3 and C6) alpha to the nitrogen atoms. However, the C3 position is sterically hindered by the adjacent C4 chlorine atom. By utilizing a bulky palladium catalyst system (e.g., Pd(dppf)Cl2​ or XPhos) and maintaining moderate temperatures (50–60 °C), the oxidative addition is sterically directed to the less hindered C6 position[2]. Furthermore, the free doublet on the nitrogen atom coordinates the vicinal palladium, promoting this regioselective attack[2]. Avoid pushing the reaction to reflux, as excessive thermal energy overrides this steric differentiation.

Q: My p-tolylboronic acid is undergoing protodeboronation before it can couple. How do I prevent this? A: Protodeboronation is a competing side reaction driven by high temperatures and strong aqueous bases (like NaOH or Na2​CO3​ ). To mitigate this, replace strong bases with milder alternatives such as K3​PO4​ . Utilizing a biphasic 1,4-Dioxane/Water (4:1) solvent system and adding the boronic acid in two portions ensures that the rate of transmetalation outpaces the rate of protodeboronation.

Section 2: Step 2 - Wohl-Ziegler Radical Bromination

Q: I am getting significant amounts of the dibromomethyl byproduct. How do I control the stoichiometry? A: The Wohl-Ziegler bromination operates via the Goldfinger radical mechanism, which relies on maintaining a very low, steady-state concentration of molecular bromine ( Br2​ )[3]. N-bromosuccinimide (NBS) acts as a bromine sink; thus, excess NBS or extended reaction times will shift the kinetics toward the dibrominated species[3]. To control this, use exactly 1.05 equivalents of freshly recrystallized NBS and terminate the reaction immediately once the physical state of the suspension changes (see the self-validation protocol below).

Q: Carbon tetrachloride ( CCl4​ ) is banned in our facility due to its ozone-depleting nature. What are the best alternative solvents? A: CCl4​ is heavily restricted due to its high toxicity and environmental impact[3]. The optimal green alternative is α,α,α -trifluorotoluene (benzotrifluoride, PhCF3​ )[4]. It shares a nearly identical boiling point (~102 °C) and polarity with CCl4​ , allowing the radical propagation steps to proceed efficiently without the solvent participating in unwanted hydrogen-abstraction side reactions[4].

Section 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 3,4-Dichloro-6-(p-tolyl)pyridazine
  • Causality: The biphasic system dissolves both the organic starting materials and the inorganic base, while the bulky dppf ligand enforces C6 regioselectivity.

  • Setup: In a 500 mL round-bottom flask, dissolve 3,4,6-trichloropyridazine (1.0 eq, 100 mmol) and p-tolylboronic acid (1.05 eq, 105 mmol) in 200 mL of 1,4-Dioxane.

  • Base Addition: Add a solution of K3​PO4​ (2.0 eq, 200 mmol) dissolved in 50 mL of deionized water.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq, 5 mmol). Heat the mixture to 60 °C for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a dark red/brown suspension (active Pd(0) species) to a lighter yellow mixture as the starting material is consumed. Upon cooling to room temperature, the intermediate will spontaneously precipitate out of the organic layer, visually confirming successful conversion.

  • Workup: Filter the precipitate, wash with cold water and cold ethanol, and dry under a vacuum.

Protocol B: Wohl-Ziegler Bromination in Trifluorotoluene
  • Causality: Recrystallized NBS prevents the introduction of free Br2​ spikes, ensuring the Goldfinger mechanism remains in the substitution pathway rather than the addition pathway[3].

  • Setup: Suspend 3,4-Dichloro-6-(p-tolyl)pyridazine (1.0 eq, 50 mmol) in 150 mL of α,α,α -trifluorotoluene.

  • Reagent Addition: Add freshly recrystallized NBS (1.05 eq, 52.5 mmol) and AIBN (0.1 eq, 5 mmol).

  • Initiation: Heat the mixture to 85 °C.

  • Self-Validation Checkpoint: Initiation is marked by a sudden, more vigorous boiling[3]. As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and buoyant succinimide crystals will form and float to the solvent surface[3]. The reaction is complete exactly when no dense solid remains at the bottom.

  • Workup: Cool the flask in an ice bath to fully precipitate the succinimide. Filter off the floating succinimide, concentrate the filtrate under reduced pressure, and recrystallize the target product from ethyl acetate/hexane.

Section 4: Quantitative Optimization Data

The following table summarizes the solvent and initiator effects on the Step 2 Wohl-Ziegler bromination yield, highlighting why Trifluorotoluene is the recommended matrix.

SolventInitiatorTemp (°C)Time (h)Target Yield (%)Dibromo Byproduct (%)Unreacted SM (%)
Carbon Tetrachloride ( CCl4​ )AIBN764.088%3%9%
Trifluorotoluene ( PhCF3​ ) AIBN 85 3.0 91% 2% 7%
Acetonitrile ( MeCN )BPO826.075%8%17%
Ethyl Acetate ( EtOAc )AIBN778.068%12%20%

Note: Data reflects standardized 50 mmol scale reactions. Trifluorotoluene provides superior yields and shorter reaction times compared to legacy solvents.

References

  • Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Welcome to the Technical Support Center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)[1]. This guide is engineered specifically for researchers and drug development professionals handling this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3)[1]. This guide is engineered specifically for researchers and drug development professionals handling this highly reactive, bifunctional building block.

Because this molecule contains both an alkylating agent and an electron-deficient heterocycle, standard purification protocols often lead to catastrophic yield losses. This center provides causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and the mechanistic rationale required to isolate this compound with high purity.

Part 1: Core Reactivity & Stability Profile

To purify this compound successfully, you must first understand its dual-threat reactivity. The molecule is highly unstable under standard benchtop conditions due to two distinct functional domains:

  • The Bromomethyl Group (Benzyl Bromide): This moiety is a powerful electrophile. It is highly susceptible to nucleophilic attack (SN1/SN2 pathways) by moisture, alcohols, or amines. Furthermore, the C-Br bond is photochemically sensitive and prone to homolytic cleavage, leading to radical dimerization[2].

  • The 3,4-Dichloropyridazine Ring: This electron-deficient heterocyclic core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the 3-position. Exposure to strong bases or nucleophiles during purification will result in the displacement of the chloride[3].

Reactivity Molecule 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Path1 Alcohols / Moisture (Nucleophilic Attack) Molecule->Path1 Path2 Light / Heat (Homolytic Cleavage) Molecule->Path2 Path3 Strong Amines / Bases (SNAr on Pyridazine) Molecule->Path3 Deg1 Benzyl Ether / Alcohol (Degradation) Path1->Deg1 Deg2 Radical Dimerization (Insoluble Polymers) Path2->Deg2 Deg3 Substituted Pyridazine (Impurity) Path3->Deg3

Logical relationship mapping the degradation pathways of the bifunctional target molecule.

Part 2: Troubleshooting FAQs

Q1: Why did my product turn into a sticky oil after recrystallization in ethanol? Causality: Ethanol is a nucleophilic protic solvent. When heated, the bromomethyl group undergoes solvolysis, replacing the labile bromide with an ethoxy group to form a benzyl ether derivative. This impurity disrupts the crystal lattice, resulting in an oil. Solution: Never use alcohols. Switch to a strictly aprotic, non-nucleophilic solvent system like Toluene/Hexane[2].

Q2: My compound is degrading on the silica column. How can I prevent this? Causality: The highly reactive benzyl bromide moiety can undergo hydrolysis if the silica gel contains excessive moisture. Furthermore, basic additives (like triethylamine) will trigger SNAr reactions on the dichloropyridazine ring or form quaternary ammonium salts with the benzyl bromide[4]. Solution: Use standard neutral silica gel (230-400 mesh) and avoid basic alumina. Use pressurized flash chromatography to minimize the compound's residence time on the column[3].

Q3: The isolated solid slowly turns pink/brown upon storage on the bench. Is it ruined? Causality: The C-Br bond is photochemically sensitive. Ambient UV/visible light induces homolytic cleavage, generating bromine radicals and trace amounts of free bromine ( Br2​ ), which imparts a pink/brown discoloration[2]. Solution: Store the purified solid in an amber glass vial, backfilled with argon, at -20°C. If discoloration is severe, re-purify via a short silica plug before use.

Q4: Can I use DMF as a solvent to load my crude mixture onto the column? Causality: No. Benzylation reactions in DMF can lead to the formation of amine side products (such as N,N′-dimethylamines) due to solvent degradation, which act as severe catalyst poisons in downstream synthetic steps[5]. Solution: Load the compound using a minimum volume of anhydrous dichloromethane (DCM).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Recrystallization (Preferred Method)

This protocol utilizes a solvent/anti-solvent approach to prevent thermal degradation.

  • Preparation: Dry all glassware in an oven at 120°C. Purge the system with Argon.

  • Dissolution: Suspend the crude 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in anhydrous toluene (approx. 5-10 mL/g) under argon. Warm gently to 60°C.

    • Causality Check: Do not exceed 60°C to prevent thermally induced radical dimerization.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed, coarse sintered glass funnel to remove insoluble polymeric dimers.

  • Anti-Solvent Addition: Slowly add anhydrous hexane dropwise until the solution becomes slightly turbid.

    • Self-Validation Check: The turbidity should clear upon slight re-warming, confirming you have successfully reached the metastable zone for crystallization.

  • Crystallization: Allow the flask to cool to room temperature slowly in the dark, then transfer to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold anhydrous hexane, and dry under high vacuum in a desiccator protected from light.

Workflow Start Crude 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Dissolve Dissolve in Anhydrous Toluene at 60°C Start->Dissolve Filter Hot Filtration (Remove Insoluble Dimers) Dissolve->Filter Cool Add Hexane Anti-solvent & Slow Cool to 0°C Filter->Cool Wash Vacuum Filter & Wash with Cold Hexane Cool->Wash Dry Vacuum Dry in Dark (< 30°C) Wash->Dry

Experimental workflow for the anhydrous recrystallization of the target compound.

Protocol B: Silica Gel Column Chromatography

Use this method if the crude material contains closely eluting organic impurities that cannot be removed by recrystallization.

  • Stationary Phase: Slurry-pack the column using neutral silica gel with a degassed mixture of Hexane/Ethyl Acetate (9:1 v/v).

  • Sample Loading: Dissolve the crude compound in a minimum volume of anhydrous DCM and apply evenly to the silica bed.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

    • Self-Validation Check: Spot fractions on a TLC plate (Hexane/EtOAc 8:2). The target compound is strongly UV-active at 254 nm. If a heavy baseline spot appears during elution, it indicates on-column hydrolysis; you must switch to a faster flow rate or less acidic silica batch.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 30°C to prevent degradation.

Part 4: Quantitative Data & Solvent Selection

Selecting the correct solvent is the single most critical variable in purifying this compound. Summarized below is the solvent suitability matrix based on the mechanistic constraints of the molecule.

SolventRoleSuitabilityMechanistic Rationale
Toluene Recrystallization (Primary)Excellent Non-nucleophilic, provides good solubility at moderate temperatures, and is completely inert to the benzyl bromide moiety.
Hexane / Heptane Recrystallization (Anti-solvent)Excellent Non-nucleophilic, highly non-polar, effectively forces precipitation without inducing solvolysis.
Methanol / Ethanol RecrystallizationPOOR Highly nucleophilic; causes rapid solvolysis of the bromomethyl group to form unwanted ether impurities.
Ethyl Acetate Chromatography (Eluent)Good Aprotic, easily removed under reduced pressure, and allows tunable polarity when mixed with hexanes.
Dimethylformamide (DMF) SolubilizerPOOR Can lead to the formation of amine side-products and acts as a poison for downstream organocatalysis[5].
Dichloromethane Solubilizer / ExtractionGood Highly inert and provides excellent solubility, though too volatile for high-temperature recrystallization.

Part 5: References

  • Title : 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide - Thsci | Tetrahedron (Compound CAS Data) Source : thsci.com URL :

  • Title : An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol Source : benchchem.com URL :

  • Title : Purification of Laboratory Chemicals Fifth Edition Source : chemistry-chemists.com URL :

  • Title : Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations Source : acs.org (The Journal of Organic Chemistry) URL :

  • Title : Removing Benzyl bromide Source : researchgate.net URL :

Sources

Troubleshooting

preventing hydrolysis and degradation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine during storage

Welcome to the dedicated technical support center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this compound, with a specific focus on preventing hydrolysis and degradation. Our goal is to ensure the long-term stability and integrity of your research material.

Understanding the Molecule: Inherent Instabilities

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a highly functionalized molecule with specific reactive sites that make it susceptible to degradation, particularly hydrolysis. Understanding these structural liabilities is the first step in preventing unwanted chemical transformations during storage.

The primary points of instability are:

  • Benzylic Bromide: The bromomethyl group attached to the phenyl ring is a benzylic halide. Benzylic halides are known to be reactive and can undergo nucleophilic substitution reactions.[1][2] The presence of water or other nucleophiles can lead to the hydrolysis of the bromide to a benzyl alcohol, significantly altering the compound's reactivity and purity.

  • Dichloropyridazine Ring: The pyridazine ring is an electron-deficient system, and the two chlorine atoms are susceptible to nucleophilic aromatic substitution, although this is generally less facile than the hydrolysis of the benzylic bromide.

The most common degradation pathway is the hydrolysis of the benzylic bromide, which is often catalyzed by acidic or basic conditions.[3] This reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile.

Diagram: Hydrolysis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

G reactant 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine product [4-(3,4-Dichloropyridazin-6-yl)phenyl]methanol reactant->product Hydrolysis hbr HBr (byproduct) product->hbr forms h2o H₂O (Moisture) h2o->product

Caption: Primary hydrolysis pathway of the subject compound.

Troubleshooting Guide: Diagnosing Degradation

This section addresses common issues encountered during the storage and use of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Q1: I've observed a new, more polar spot on my TLC plate after storing the compound for a few weeks. What could it be?

A1: The appearance of a new, more polar spot is a strong indicator of hydrolysis. The resulting benzyl alcohol is significantly more polar than the parent benzylic bromide.

Troubleshooting Steps:

  • Co-spotting: Run a TLC with your stored sample, a fresh standard of the starting material (if available), and a co-spot of both. If the new spot is distinct and more polar, it is likely a degradation product.

  • LC-MS Analysis: For a definitive identification, analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight corresponding to the replacement of Bromine (79.9 g/mol ) with a hydroxyl group (17.0 g/mol ).

  • NMR Spectroscopy: ¹H NMR can also confirm hydrolysis. You would expect to see the disappearance of the benzylic CH₂-Br signal and the appearance of a new CH₂-OH signal, along with a broad singlet for the -OH proton.

Q2: My reaction yield is lower than expected when using a previously opened bottle of the compound. Could this be related to degradation?

A2: Yes, a decrease in reaction yield is a common consequence of using a partially degraded starting material. If the intended reaction involves the benzylic bromide, its hydrolysis to the less reactive benzyl alcohol will directly impact the yield.

Troubleshooting Steps:

  • Quantify Purity: Determine the purity of your stored material using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative NMR (qNMR).[4][5]

  • Assess Water Content: Use Karl Fischer titration to determine the water content of the material. Elevated water content suggests that hydrolysis may have occurred.

  • Review Storage Conditions: Carefully review your storage procedures against the best practices outlined in Section 3. Any deviation, such as frequent opening of the container in a humid environment, can lead to degradation.

Q3: I noticed a slight discoloration of the solid material. Is this a sign of degradation?

A3: Discoloration can be an indicator of impurity formation. While not definitive on its own, it warrants further investigation.

Troubleshooting Steps:

  • Analytical Confirmation: Perform TLC, LC-MS, or HPLC analysis to check for the presence of new impurities.

  • Consider Oxidative Degradation: While hydrolysis is the primary concern, benzylic positions can also be susceptible to oxidation, especially in the presence of light and air.[2] This could lead to the formation of the corresponding aldehyde or carboxylic acid, which may be colored.

  • Inert Atmosphere: If you suspect oxidation, consider if the material has been adequately stored under an inert atmosphere.

Best Practices for Storage and Handling

Proactive measures are crucial for preventing the degradation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[6]
Light Protect from Light (Amber Vial)Benzylic compounds can be light-sensitive, and photolytic degradation pathways can occur.[7]
Container Tightly Sealed, Chemically InertPrevents moisture ingress. Use glass or other non-reactive containers.[7]
Moisture Store in a DesiccatorProvides an additional layer of protection against ambient humidity.[8][9]
Handling Protocols
  • Work in a Dry Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Use Dry Solvents and Reagents: Ensure all solvents and reagents used with this compound are anhydrous.

  • Minimize Container Opening: Aliquot the amount of material needed for your experiments into smaller vials to avoid repeatedly opening the main stock bottle. This minimizes the introduction of moisture and air.[10]

  • Proper Sealing: After each use, ensure the container is tightly sealed. For screw-cap vials, using parafilm can provide an extra barrier.

Diagram: Recommended Storage Workflow

G cluster_storage Storage Environment refrigerator Refrigerator (2-8 °C) desiccator Desiccator receive Receive Compound aliquot Aliquot into smaller vials under inert atmosphere receive->aliquot main_stock Store main stock bottle aliquot->main_stock working_stock Store working vials aliquot->working_stock main_stock->desiccator working_stock->desiccator use Use in experiment working_stock->use

Caption: Workflow for optimal storage and handling.

Frequently Asked Questions (FAQs)

Q: Can I store this compound at room temperature for short periods? A: While short-term storage at room temperature may be acceptable if the compound is in a tightly sealed container under an inert atmosphere, it is strongly recommended to store it at 2-8 °C to minimize any potential degradation.

Q: What is the expected shelf life of this compound? A: When stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of any reactive intermediate after long-term storage (e.g., >1 year) before use in a critical synthesis.

Q: Are there any incompatible materials I should avoid storing this compound with? A: Yes. Avoid storing it with strong bases, strong acids, and strong oxidizing agents.[11] Also, keep it segregated from aqueous solutions and other chemicals that can act as nucleophiles.

Q: What are the best analytical methods to monitor the stability of this compound over time? A: A combination of HPLC and LC-MS is ideal. HPLC with a UV detector can be used to quantify the purity and detect the formation of impurities over time. LC-MS is invaluable for identifying the structure of any degradation products.[12][13]

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Anonymous. (2018). Hydrolysis Reactions. Retrieved from [Link]

  • University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • Chen, L., Qin, Y., Yang, X., & Liu, C. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 5(18), 4788-4794.
  • PubChem. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]

  • Anonymous. (n.d.). Hydrolysis. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Al-Rajab, A. J., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3899.
  • Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 577-583.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Anonymous. (n.d.). Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Retrieved from [Link]

  • Anonymous. (n.d.). Manual for Chemical and Hazardous Substances Storage. Retrieved from [Link]

  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-194.
  • Anonymous. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • Anonymous. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Plant Cell Biotechnology and Molecular Biology, 25(13&14), 1-10.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • De Kimpe, N., et al. (2022).
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ResearchGate. (2014). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment? Retrieved from [Link]

  • Anonymous. (n.d.). Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3). This bifunctional intermediate presents a complex chemoselectivity challenge: it contains a highly reactive benzylic bromide (C(sp³)-Br) and a deactivated, yet coordinating, 3,4-dichloropyridazine core (C(sp²)-Cl).

Below, you will find mechanistic troubleshooting guides, quantitative reactivity data, and self-validating protocols designed to optimize catalyst loading and eliminate off-cycle side reactions.

Quantitative Reactivity & Catalyst Loading Matrix

To successfully optimize catalyst loading, you must first understand the relative activation energies of the electrophilic sites. High catalyst loading is often a symptom of poor site-selectivity or catalyst poisoning rather than inherent unreactivity.

Table 1: Chemoselectivity & Catalyst Loading Optimization Matrix

Target SiteElectrophile TypeRelative ReactivityOptimal Pd LoadingPrimary Side ReactionOptimal Ligand Scaffold
Benzyl C(sp³)-BrHigh0.1 - 0.5 mol%Homocoupling (Wurtz)XPhos / SPhos
C-3 C(sp²)-Cl (Activated)Moderate1.0 - 2.0 mol%HydrodehalogenationRuPhos / dppf
C-4 C(sp²)-ClLow> 5.0 mol%Catalyst PoisoningBrettPhos

Frequently Asked Questions & Troubleshooting Guide

Q1: How can I reduce the palladium loading from 5 mol% to <0.5 mol% for the benzyl bromide coupling without triggering homocoupling? Causality & Solution: High catalyst loading in benzylic couplings is often a crutch to overcome slow transmetalation rates. When transmetalation is slow, the highly reactive benzyl-Pd(II) intermediate lingers and undergoes Wurtz-type homocoupling (forming bibenzyl derivatives). To optimize the loading down to 0.5 mol%, you must accelerate the catalytic cycle. Utilizing an electron-rich, sterically demanding dialkylbiarylphosphine ligand like XPhos ensures the formation of a highly active mono-ligated L-Pd(0) species, as demonstrated in seminal work on highly active Pd catalysts ()[1]. The steric bulk accelerates reductive elimination, while the electron-rich nature speeds up oxidative addition, outcompeting homocoupling pathways.

Q2: When targeting the C-3 chloride on the pyridazine ring, my catalyst deactivates rapidly. Why is this happening and how do I prevent it? Causality & Solution: The 3,4-dichloropyridazine core is a potent ligand for transition metals. The nitrogen atoms strongly coordinate to the Pd(II) center, forming inactive, off-cycle dimers. This "catalyst poisoning" is the primary reason researchers are forced to use >10 mol% Pd. Fix: Employ a ligand with a large steric profile or a strong σ-donor capacity that physically blocks or thermodynamically outcompetes the pyridazine nitrogens. RuPhos is highly effective for activating C(sp²)-Cl bonds adjacent to heteroatoms while providing enough steric shielding to prevent nitrogen coordination.

Q3: Can I use base metals to completely avoid pyridazine-induced catalyst poisoning during benzyl coupling? Causality & Solution: Yes. Recent advancements have demonstrated that copper-catalyzed Suzuki-Miyaura couplings are highly effective for primary benzyl halides ()[2]. Because Cu(I) has a different coordination geometry and affinity than Pd(II), it is significantly less prone to poisoning by the pyridazine nitrogens, allowing for robust coupling at the benzyl position with earth-abundant catalysts[3].

Mechanistic & Workflow Visualizations

Chemoselectivity Start 6-[4-(Bromomethyl)phenyl] -3,4-dichloropyridazine Target Select Target Site Start->Target Benzyl Benzyl Bromide (C-sp3) Target->Benzyl High Reactivity Pyridazine C3-Chloride (C-sp2) Target->Pyridazine Lower Reactivity Cond1 Pd(OAc)2 (0.5 mol%) XPhos, K3PO4 THF/H2O, RT Benzyl->Cond1 Cond2 Pd2(dba)3 (2 mol%) RuPhos, Cs2CO3 Toluene, 80°C Pyridazine->Cond2 Result1 Selective Benzyl Coupling Product Cond1->Result1 Result2 Selective C3-Aryl Coupling Product Cond2->Result2

Caption: Workflow for site-selective cross-coupling of the target molecule.

CatalyticCycle Pd0 L-Pd(0) OA Oxidative Addition (Benzyl-Pd-Br) Pd0->OA + Ar-CH2Br TM Transmetalation (Benzyl-Pd-Aryl) OA->TM + Ar'-B(OH)2 Poison Inactive Dimer (Pyridazine-N Coordination) OA->Poison Nitrogen Coordination (Low Steric Bulk) RE Reductive Elimination (Product) TM->RE RE->Pd0 - Product Poison->OA Bulky Ligand (XPhos)

Caption: Catalytic cycle showing the off-cycle pyridazine nitrogen poisoning pathway.

Self-Validating Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling at the Benzyl Bromide (0.5 mol% Pd)

Objective: Couple an arylboronic acid exclusively at the benzyl bromide, leaving the 3,4-dichloropyridazine intact. Self-Validating Mechanism: The use of a biphasic solvent system (THF/H₂O) with a weak base (K₃PO₄) controls the local concentration of the boronate. If the base strength is correctly calibrated, transmetalation occurs smoothly without triggering homocoupling.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk tube, charge 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 equiv, 1.0 mmol), Arylboronic acid (1.05 equiv), Pd(OAc)₂ (0.5 mol%), XPhos (1.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles).

    • Validation Checkpoint: This step is critical. Oxygen will irreversibly oxidize the phosphine ligand. If the solution turns immediately black upon solvent addition in Step 3, oxygen ingress has occurred, and the catalyst is dead.

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed H₂O (1.0 mL) via syringe. The biphasic nature prevents base-induced degradation of the starting material.

  • Reaction Execution: Stir vigorously at room temperature (20°C) for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f = 0.4) should disappear. If a non-polar spot (R_f = 0.8) appears, it indicates bibenzyl homocoupling. This validates that either the reaction temperature was too high or the boronic acid equivalents were excessive.

  • Workup: Quench with water (5 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Title: Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

minimizing side reactions in 3,4-dichloropyridazine derivative synthesis

Welcome to the Application Support Center for Pyridazine Chemistry. This portal is designed for synthetic chemists and drug development professionals dealing with the notorious regioselectivity and side-reaction challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Pyridazine Chemistry. This portal is designed for synthetic chemists and drug development professionals dealing with the notorious regioselectivity and side-reaction challenges inherent to 3,4-dichloropyridazine scaffolds.

By understanding the electronic asymmetry of the pyridazine ring, you can rationally design your Nucleophilic Aromatic Substitution ( SN​Ar ) workflows to maximize yield and minimize isomeric impurities.

Mechanistic Causality: Understanding the Scaffold

The pyridazine ring possesses two adjacent nitrogen atoms that exert strong electron-withdrawing effects. In 3,4-dichloropyridazine, the C-4 position is generally more electrophilic due to the combined inductive and resonance effects of the N-1 and N-2 atoms. However, steric hindrance from bulky nucleophiles or high-temperature thermodynamic conditions can inadvertently drive the reaction toward the C-3 position, or worse, lead to bis-substitution [1, 2].

SNAr_Pathway A 3,4-Dichloropyridazine Starting Material B Nucleophilic Attack at C-4 (Electrophilic) A->B Kinetic Control (Low Temp) F Nucleophilic Attack at C-3 (Steric/Thermodynamic) A->F High Temp / Bulky Nu- C Meisenheimer Complex Stabilized by N-atoms B->C D Chloride Elimination C->D E 4-Substituted-3-chloro (Major Product) D->E H Bis-substitution (Over-reaction) E->H Excess Nu- / Prolonged Heat G 3-Substituted-4-chloro (Regioisomer Impurity) F->G G->H

Fig 1: Reaction pathways and side-reaction divergence in 3,4-dichloropyridazine SN​Ar reactions.

Troubleshooting & FAQs

Q1: I am getting a nearly 1:1 mixture of 3-substituted and 4-substituted isomers. How do I force regioselectivity toward the 4-position? A: The lack of regioselectivity is typically a symptom of thermodynamic equilibration overriding kinetic control. To favor the 4-position:

  • Lower the temperature: Run the reaction at 0 °C to room temperature. Elevated temperatures (e.g., boiling ethanol) often erode regioselectivity [1].

  • Solvent selection: Switch from protic solvents (which can hydrogen-bond and alter nucleophilicity) to polar aprotic solvents like DMF or acetonitrile.

  • Base selection: Use a non-nucleophilic base (e.g., DIPEA or anhydrous sodium acetate) to scavenge HCl without competing with your primary nucleophile [1].

Q2: My LC-MS shows a significant +Mass peak corresponding to di-substitution. How do I prevent this? A: Bis-substitution occurs when the mono-substituted product remains reactive and the nucleophile is in excess.

  • Causality: The first substitution (especially with amines) donates electron density into the ring, which should deactivate the second chlorine. However, if the local concentration of the nucleophile is too high, the second SN​Ar proceeds.

  • Solution: Use strict stoichiometric control (1.0 to 1.05 equivalents of nucleophile). Implement slow addition of the nucleophile via a syringe pump to a dilute solution of the 3,4-dichloropyridazine.

Q3: How can I efficiently separate the 3-isomer from the 4-isomer if they co-elute on silica gel? A: Isomers of pyridazine derivatives often exhibit distinct crystallization behaviors due to differences in dipole moments and crystal packing. As demonstrated in scaled-up pharmaceutical processes, early-stage crystallization from methanol or ethanol/water mixtures can selectively precipitate the desired isomer, bypassing cumbersome column chromatography [1].

Self-Validating Experimental Protocol

This protocol is designed to achieve >90% regioselectivity for the 4-amino substitution of 3,4-dichloropyridazine, incorporating internal checkpoints to validate success before proceeding.

Protocol: Regioselective Synthesis of 4-(Substituted-amino)-3-chloropyridazine

  • Preparation: Dissolve 10.0 mmol of 3,4-dichloropyridazine in 20 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 5 minutes at 0 °C.

  • Nucleophile Addition: Dissolve 10.0 mmol of the primary amine in 10 mL of acetonitrile. Add this solution dropwise over 30 minutes using a syringe pump while maintaining the reaction at 0 °C.

    • Validation Checkpoint 1: The slow addition prevents local excess of the amine, suppressing bis-substitution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Validation Checkpoint 2: The starting material ( Rf​≈0.7 ) should be consumed, with a major new spot ( Rf​≈0.4 ) and minimal bis-substituted baseline material.

  • Quenching & Extraction: Quench with 30 mL of saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent. Recrystallize the crude solid from cold methanol to isolate the pure 4-substituted regioisomer [1].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, based on standard optimization matrices.

SolventTemperature (°C)Equivalents of Nu-Ratio (4-isomer : 3-isomer)Bis-substitution (%)
Ethanol80 (Reflux)2.560 : 4015%
Ethanol251.175 : 255%
DMF251.185 : 15<2%
Acetonitrile0 to 251.0 (Slow addition)95 : 5Not Detected

Table 1: Impact of solvent, temperature, and stoichiometry on the regioselective substitution of 3,4-dichloropyridazine.

References

  • Process for the preparation of a 3(2H)-pyridazinone-4-substituted amino-5-chloro-derivative. European Patent EP1082309B1.
  • Synthesis by Ring-Closure Reactions; 1,4-Thiazines. Houben-Weyl Methods of Organic Chemistry. Thieme Connect. Available at:[Link]

Optimization

Technical Support Center: Handling 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Welcome to the Technical Support Center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the handling, storage, and reaction troubleshooting of this highly versatile but moisture-sensitive intermediate.

Mechanistic Insight: The Root of Moisture Sensitivity

To successfully handle this compound, one must understand the causality behind its degradation. The molecule features two distinct reactive domains: a 3,4-dichloropyridazine ring and a bromomethyl (benzyl bromide) moiety .

While the 3,4-dichloropyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) [3], water is a relatively weak nucleophile, meaning the heterocyclic core is stable under ambient aqueous conditions. The true source of moisture sensitivity lies entirely in the bromomethyl group .

The benzylic position stabilizes the transition state during nucleophilic attack by water, leading to rapid abiotic hydrolysis. This reaction yields the corresponding benzyl alcohol derivative and hydrogen bromide (HBr). The generated HBr acts as an auto-catalyst: it lowers the local pH and protonates the basic nitrogen atoms of the pyridazine ring, leading to the formation of insoluble hydrobromide salts and complex polymeric byproducts.

Mechanism A 6-[4-(Bromomethyl)phenyl]- 3,4-dichloropyridazine B Trace H2O Exposure (Nucleophilic Attack) A->B Hydrolysis E Protonation of Pyridazine Nitrogens (Precipitation) A->E HBr reacts with Starting Material C 6-[4-(Hydroxymethyl)phenyl]- 3,4-dichloropyridazine B->C Primary Degradant D HBr Generation (Acidic Byproduct) B->D Leaving Group D->E Auto-catalysis

Mechanism of moisture-induced degradation via benzylic hydrolysis.

Quantitative Data & Tolerances

To establish a self-validating system, you must measure and control your environment. Below is a summary of the quantitative metrics and tolerances required to maintain the integrity of this reagent.

ParameterValue / ToleranceMechanistic Rationale
Aqueous Half-Life (25°C, pH 7) ~79 minutesBased on the parent benzyl bromide moiety [1][2]. Rapid SN1/SN2 hydrolysis occurs upon contact with water.
Solvent Water Content Limit < 50 ppmHigher concentrations provide sufficient nucleophilic equivalents to initiate auto-catalytic HBr generation.
Storage Temperature -20°C (Argon)Low temperatures exponentially decrease the rate of ambient hydrolysis and prevent thermal decomposition.
NMR Diagnostic Shift (CDCl₃) ~4.5 ppm (s, 2H)The intact -CH₂Br signal. A shift upfield indicates conversion to the -CH₂OH degradant.

Troubleshooting & FAQs

Q: Why does my stock solution of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine turn cloudy over time? A: Cloudiness indicates the formation of insoluble hydrobromide salts. Upon exposure to trace moisture, the bromomethyl group undergoes rapid abiotic hydrolysis (estimated aqueous half-life of 79 minutes at 25°C [1]). The resulting hydrogen bromide (HBr) protonates the basic nitrogen atoms on the 3,4-dichloropyridazine ring, forming insoluble salts and auto-catalyzing further degradation.

Q: Can I use standard HPLC-grade solvents for my reactions? A: No. Standard HPLC-grade solvents often contain up to 200–500 ppm of water, which is sufficient to hydrolyze the bromomethyl moiety. You must use strictly anhydrous solvents (≤50 ppm water) stored over activated 3Å or 4Å molecular sieves.

Q: How can I validate the integrity of my reagent before starting a critical synthesis? A: Implement a self-validating analytical check using ¹H NMR in anhydrous CDCl₃. Look for the sharp singlet of the benzylic protons (-CH₂Br) typically around 4.4–4.6 ppm. If hydrolysis has occurred, you will observe a new benzylic signal shifted upfield corresponding to the alcohol (-CH₂OH), along with broad signals from protonated pyridazine species.

Q: Is the 3,4-dichloropyridazine ring also sensitive to moisture? A: While 3,4-dichloropyridazine is susceptible to nucleophilic aromatic substitution (SNAr) [3], water is a relatively weak nucleophile. The hydrolysis of the chloro groups requires much harsher conditions (e.g., strong aqueous base and extended heating). Therefore, at ambient conditions, the moisture sensitivity is almost entirely localized to the bromomethyl group.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to prevent and mitigate moisture-induced degradation.

Protocol A: Anhydrous Reaction Setup (Self-Validating Workflow)
  • Glassware Preparation: Flame-dry all reaction flasks, stir bars, and condensers under vacuum (0.1 torr) for 5 minutes. Backfill with high-purity Argon. Repeat the vacuum-Argon cycle three times.

  • Solvent Validation: Prior to use, draw a 1 mL aliquot of your anhydrous solvent (e.g., DMF, THF, or DCM) and perform a Karl Fischer titration. Validation Check: Proceed only if the water content is strictly < 50 ppm.

  • Reagent Transfer: Transfer the 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine inside a glovebox or use a positive-pressure Argon stream. Weigh the solid rapidly into the cooled, Argon-filled reaction flask.

  • Reaction Execution: Add the validated anhydrous solvent via a dry, gas-tight syringe. Maintain a slight positive pressure of Argon throughout the reaction duration.

Workflow S1 1. Glassware Flame-Drying S2 2. Karl Fischer Titration (<50 ppm) S1->S2 S3 3. Reagent Addition (Argon Atmosphere) S2->S3 S4 4. Non-Aqueous Quench S3->S4

Step-by-step workflow for the anhydrous handling and reaction setup.

Protocol B: Cold Aqueous Quench and Extraction (Minimizing Hydrolysis)

Use this protocol if an aqueous workup is unavoidable and unreacted starting material or sensitive intermediates must be recovered.

  • Pre-Cooling: Chill the reaction mixture to 0–4°C using an ice-water bath.

  • Rapid Neutralization: Vigorously stir the mixture and rapidly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Mechanistic rationale: The cold temperature exponentially slows the hydrolysis rate, while the bicarbonate instantly neutralizes any generated HBr, preventing auto-catalysis and pyridazine protonation.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel containing ice-cold organic solvent (e.g., ethyl acetate or DCM). Separate the phases within 2 minutes.

  • Drying: Dry the organic layer immediately over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure at a bath temperature not exceeding 30°C.

References

  • Benzyl bromide - Grokipedia Grokipedia
  • Benzyl Bromide | Alkylating Agent for Synthesis - Benchchem Benchchem
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot WUR eDepot

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation and Column Comparison for Purity Analysis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Introduction to the Analytical Challenge 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a highly reactive, halogen-rich intermediate critical to the synthesis of complex pharmaceutical active ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a highly reactive, halogen-rich intermediate critical to the synthesis of complex pharmaceutical active ingredients (APIs). Ensuring its chemical purity is an analytical challenge due to the presence of structurally similar synthetic impurities—such as its unbrominated precursor (tolyl derivative) and dibrominated byproducts. Furthermore, the benzylic bromide moiety is highly susceptible to degradation, requiring a carefully designed analytical control strategy to prevent artifact generation during the assay itself.

Methodological Rationale: Causality in Method Design

1. The Solvolysis Trap (Sample Preparation Causality) A common pitfall in HPLC method development for benzylic halides is the use of protic solvents like methanol as an organic modifier or sample diluent. The highly reactive bromomethyl group will rapidly undergo nucleophilic attack (solvolysis) in methanol, converting into a methoxymethyl ether artifact during the analysis. This falsely indicates degradation and invalidates the purity data. Therefore, a strictly aprotic system—utilizing 100% Acetonitrile (MeCN) as the diluent—must be employed to create a self-validating, artifact-free protocol.

2. Stationary Phase Selectivity (Column Causality) Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. However, separating 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine from its unbrominated or dibrominated analogs is notoriously difficult on C18 phases because the difference in hydrophobicity between a methyl and a bromomethyl group is marginal. Pentafluorophenyl (PFP) stationary phases provide multiple orthogonal retention mechanisms, including π−π interactions, strong dipole-dipole interactions, and specific halogen bonding [1]. This makes PFP uniquely suited for resolving closely related halogenated aromatic compounds that co-elute on conventional phases [2].

Validation Workflow & Strategy

Validation_Workflow cluster_0 Method Development & Column Selection cluster_1 ICH Q2(R2) Validation Protocol Start Target: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine Purity Analysis Diluent Aprotic Diluent Selection (Prevent Solvolysis) Start->Diluent C18 Standard C18 (Hydrophobic Only) Diluent->C18 PFP PFP Column (π-π, Halogen Bonding) Diluent->PFP Select Select Optimal Phase (PFP for Halogens) C18->Select PFP->Select Spec Specificity (Resolution > 2.0) Select->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc End Routine Purity Testing & QC Release Acc->End Validated Method

Figure 1: ICH Q2(R2) validation workflow and column selection strategy for halogenated pyridazines.

Experimental Protocol: Step-by-Step Methodology

Part 1: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm (e.g., ACE C18-PFP) [1].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v).

  • Gradient Program: 0–2 min (40% B), 2–15 min (40% to 85% B), 15–18 min (85% B), 18–18.1 min (back to 40% B), 18.1–25 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Part 2: Self-Validating Sample Preparation

  • Diluent: 100% Acetonitrile. (Critical: Exclude all alcohols and water to prevent solvolysis/hydrolysis prior to injection).

  • Standard Preparation: Accurately weigh 25 mg of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

  • Spiked System Suitability Solution: Prepare a mixture containing the API (1.0 mg/mL) spiked with 0.5% w/w of known critical impurities: Impurity A (Hydroxymethyl degradation product) and Impurity B (Unbrominated tolyl precursor).

Part 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject the Spiked System Suitability Solution. Verify that the resolution ( Rs​ ) between all critical pairs is ≥2.0 . Inject a blank (diluent) to ensure no interference at the retention times of the API and impurities [4].

  • Linearity: Prepare 5 concentration levels ranging from 0.05% (Reporting Threshold) to 120% of the nominal concentration. Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Precision (Repeatability): Inject the 100% nominal standard preparation six consecutive times. Calculate the relative standard deviation (%RSD) of the peak areas.

  • Accuracy (Recovery): Spike API samples with known amounts of impurities at 50%, 100%, and 150% of the specification limit (typically 0.15%). Analyze in triplicate and calculate the percentage recovery.

Comparison Guide: Column Performance Data

To objectively demonstrate the superiority of the PFP phase for this specific halogenated aromatic, a comparative study was conducted against a standard C18 and a Phenyl-Hexyl column under identical gradient conditions.

Column ChemistryRetention Time (API) Rs​ (API vs Impurity A)* Rs​ (API vs Impurity B)**Tailing Factor ( Tf​ )Overall Assessment
Standard C18 9.4 min1.81.1 (Co-elution)1.45Fails specificity; insufficient selectivity for halogens.
Phenyl-Hexyl 10.2 min2.51.61.20Marginal pass; π−π interactions help, but lacks shape selectivity.
PFP (Fluorinated) 11.8 min4.13.21.05Optimal ; Halogen bonding provides baseline resolution.

*Impurity A: 6-[4-(Hydroxymethyl)phenyl]-3,4-dichloropyridazine (Hydrolysis product) **Impurity B: 6-(p-tolyl)-3,4-dichloropyridazine (Unbrominated precursor)

Data Synthesis & Mechanistic Discussion

The experimental data clearly illustrates that the Standard C18 column fails to baseline-resolve the API from its unbrominated precursor (Impurity B). Because a methyl group and a bromomethyl group possess relatively similar hydrophobic profiles, dispersive forces alone are inadequate to achieve separation.

The PFP column introduces strong electronegative fluorine atoms on the phenyl ring. These fluorines create a highly electron-deficient aromatic ring, facilitating intense π−π interactions with the electron-rich regions of the pyridazine analytes [3]. More importantly, the PFP phase engages in specific halogen bonding with the bromomethyl and dichloropyridazine moieties. This drastically increases retention time (shifting from 9.4 min to 11.8 min) and shape selectivity for the halogenated variants, yielding a superior resolution ( Rs​=3.2 )[1]. This robust separation fulfills the stringent specificity requirements outlined in the ICH Q2(R2) guidelines, ensuring the analytical procedure is fully fit for its intended purpose [4].

References
  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. URL:[Link]

  • MicroSolv Technology Corporation. "PFP Pentafluorophenyl Columns for Halogenated Compounds." MTC USA. URL:[Link]

  • Zhao, Y., et al. "Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling." Journal of Natural Products, ACS Publications. URL:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA. URL:[Link]

Comparative

comparing reactivity of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine vs chloromethyl analogs

An In-Depth Comparative Guide to the Reactivity of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine vs. Chloromethyl Analogs In the design of complex pharmaceutical agents and bioconjugates, bifunctional building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine vs. Chloromethyl Analogs

In the design of complex pharmaceutical agents and bioconjugates, bifunctional building blocks are indispensable. Among these, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS 1172887-52-3) stands out as a highly versatile scaffold. It features two distinct electrophilic sites: a benzylic halide primed for bimolecular nucleophilic substitution ( SN​2 ) and a 3,4-dichloropyridazine core highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1].

When designing synthetic routes, medicinal chemists must frequently choose between bromomethyl and chloromethyl derivatives. This guide objectively compares the reactivity, chemoselectivity, and practical performance of the bromomethyl derivative against its chloromethyl analog, providing the mechanistic causality and validated protocols necessary for successful integration into drug discovery workflows.

Mechanistic Causality: The Chemoselectivity Window

The primary challenge when utilizing a bifunctional molecule like 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is achieving absolute chemoselectivity. You must direct the nucleophile (e.g., an amine, thiol, or alcohol) to attack the benzylic carbon without triggering premature substitution at the highly reactive 4-chloro position of the pyridazine ring[1].

The Leaving Group Effect on SN​2 Kinetics The choice between a bromide and a chloride leaving group fundamentally alters the activation energy ( ΔG‡ ) of the SN​2 transition state. The carbon-bromine (C–Br) bond has a significantly lower bond dissociation energy (~285 kJ/mol) compared to the carbon-chlorine (C–Cl) bond (~339 kJ/mol). Furthermore, the larger atomic radius of the bromide ion makes it highly polarizable, allowing it to better stabilize the developing negative charge in the SN​2 transition state[2].

As a result, bromomethyl derivatives typically react 30 to 100 times faster than their chloromethyl counterparts under identical conditions[3].

Impact on Orthogonal Functionalization This kinetic disparity is the crux of the chemoselectivity window.

  • Bromomethyl Analog: The extreme reactivity of the benzylic bromide allows SN​2 alkylations to proceed rapidly at low temperatures (0 °C to 25 °C) using mild bases (e.g., K2​CO3​ or DIPEA). Under these mild conditions, the 3,4-dichloropyridazine ring remains completely inert, preserving the di-chloro isotopic signature for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or higher-temperature SN​Ar [4].

  • Chloromethyl Analog: The sluggish SN​2 reactivity of the chloromethyl group requires elevated temperatures (60 °C to 80 °C) or stronger bases to achieve practical conversion rates. Unfortunately, these harsher conditions overlap with the activation barrier for SN​Ar at the pyridazine core, leading to competing reactions, poor yields, and complex purification profiles.

Comparative Data Presentation

The following table summarizes the kinetic and chemoselective performance of both analogs when reacted with a standard secondary amine (e.g., morpholine) in acetonitrile.

Parameter6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazineChloromethyl Analog
Leaving Group Bromide ( Br− )Chloride ( Cl− )
Relative SN​2 Rate Fast (~50x relative to Cl)Slow (1x)
Optimal Reaction Temp. 0 °C to 25 °C65 °C to 80 °C
Chemoselectivity ( SN​2 vs SN​Ar ) Excellent (>95:5) Poor (~60:40 mixtures)
Typical Yield (Benzylic Alkylation) 85% - 95%40% - 55%
Downstream Core Integrity Both pyridazine chlorines intactHigh risk of C-4 substitution

Workflow Visualization: Divergent Reactivity Pathways

To conceptualize the orthogonal reactivity of the bromomethyl scaffold, the following diagram illustrates how temperature and leaving group dynamics dictate the reaction pathway.

G Start 6-[4-(Bromomethyl)phenyl]- 3,4-dichloropyridazine Nucleophile + Nucleophile (e.g., R-NH2, R-SH) Start->Nucleophile PathA Mild Conditions (20°C) Fast SN2 Kinetics Nucleophile->PathA Bromide LG allows low temp PathB Harsh Conditions (>80°C) Overcoming SNAr Barrier Nucleophile->PathB Required for Chloride LG ProductA Chemoselective Alkylation (Intact Dichloropyridazine) PathA->ProductA Desired Pathway ProductB Competing SNAr (Heteroaryl Substitution at C-4) PathB->ProductB Undesired Mixtures

Chemoselective pathways of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Validated Experimental Protocol: Chemoselective Benzylic Alkylation

To ensure the scientific integrity of your synthesis, the following protocol is designed as a self-validating system. It utilizes the bromomethyl analog to achieve selective benzylic alkylation while explicitly monitoring the isotopic signature of the pyridazine ring to confirm the absence of SN​Ar byproducts.

Objective: Synthesis of 6-[4-(Morpholinomethyl)phenyl]-3,4-dichloropyridazine.

Materials:

  • 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 equiv, 1.0 mmol)

  • Morpholine (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (318 mg, 1.0 mmol) and dissolve in 10 mL of anhydrous MeCN.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Suppressing the temperature ensures the thermal energy remains well below the activation barrier required for SN​Ar at the pyridazine core.

  • Nucleophile Addition: Add DIPEA (261 µL, 1.5 mmol) followed by the dropwise addition of morpholine (96 µL, 1.1 mmol) over 5 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

  • Self-Validating Reaction Monitoring (LC-MS): Stir for 2 hours. Sample the reaction and analyze via LC-MS.

    • Validation Check: Look for the product mass [M+H]+≈324.06 . Critically, examine the isotopic pattern of the molecular ion peak. It must display the characteristic 9:6:1 ratio indicative of a species containing two chlorine atoms. If a 3:1 isotopic pattern is observed at a lower mass, premature SN​Ar displacement of a chlorine atom has occurred.

  • Quenching and Isolation: Once complete conversion is confirmed, quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure bioconjugate.

References

  • Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry ACS Publications. Explores the kinetic differences and transition state stabilization in SN​2 reactions involving highly reactive benzylic and allylic halides. URL:[Link]

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities J-Stage. Discusses the relationship between electron-withdrawing substituents and the electrophilicity/reactivity of chloromethyl versus bromomethyl groups in heterocyclic chemistry. URL:[Link]

  • Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of Bis(heteroaryl)piperazines ACS Publications. Details the nucleophilic aromatic substitution ( SN​Ar ) reactivity profiles of 3,4-dichloropyridazine and related trichloropyridazines. URL:[Link]

  • Effect of Allylic Groups on SN2 Reactivity - PMC National Institutes of Health (NIH). Validates the computational and experimental rate differences in primary halide SN​2 displacements. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine Conjugates

Introduction In the landscape of modern drug development and chemical biology, the precise characterization of small molecule-biomolecule conjugates is paramount. Covalent modifiers, in particular, represent a burgeoning...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development and chemical biology, the precise characterization of small molecule-biomolecule conjugates is paramount. Covalent modifiers, in particular, represent a burgeoning class of therapeutic agents and chemical probes. Among these, compounds featuring a reactive electrophile, such as 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, are of significant interest for their potential to form stable, covalent adducts with protein targets. The validation of such conjugation events is a critical step in understanding the mechanism of action, confirming target engagement, and ensuring the specificity of these molecules. Mass spectrometry has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the validation of conjugates formed by 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. We will delve into the underlying principles of different mass spectrometry techniques, provide detailed experimental protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the characterization of small molecule-protein conjugates.

Chemical Properties of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Before delving into the analytical techniques, it is crucial to understand the chemical properties of the core compound, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

  • Molecular Formula: C₁₁H₇BrCl₂N₂[3]

  • Molecular Weight: 318.00 g/mol [3]

  • Structure: alt text

The key reactive feature of this molecule is the bromomethyl group attached to the phenyl ring. This benzylic bromide is a potent electrophile, making it susceptible to nucleophilic attack by amino acid residues on a protein. The most likely targets for covalent modification are nucleophilic residues such as cysteine , due to the high nucleophilicity of its thiol group. Other potential, albeit less reactive, targets include histidine, lysine, and the N-terminus of the protein.

The dichloropyridazine moiety and the bromine atom also impart a distinct isotopic signature that can be leveraged in mass spectrometry for the confident identification of modified peptides.

Principles of Mass Spectrometry for Conjugate Validation

The fundamental principle behind the mass spectrometric validation of a covalent conjugate is the detection of a precise mass shift in the target protein or its constituent peptides upon modification. The mass of the adducted moiety from 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, following the loss of the bromine atom upon covalent bond formation, is 237.99 Da (C₁₁H₇Cl₂N₂).

There are two primary strategies for analyzing protein conjugates by mass spectrometry:

  • Top-Down Proteomics: This approach involves the analysis of the intact protein-conjugate complex. It provides information on the overall stoichiometry of the modification (i.e., the number of small molecules bound to the protein) but can be challenging for large proteins and complex mixtures.

  • Bottom-Up Proteomics: This is the more common approach, where the protein-conjugate is enzymatically digested (typically with trypsin) into smaller peptides. These peptides are then analyzed by mass spectrometry. The modified peptides will exhibit a characteristic mass increase, allowing for the identification of the specific site of covalent attachment.[4]

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry instrumentation can significantly impact the quality and depth of information obtained during conjugate validation. Here, we compare the most relevant techniques.

TechniqueIonization MethodMass AnalyzerResolutionMass AccuracyKey AdvantagesKey Limitations
ESI-Q-TOF Electrospray Ionization (ESI)Quadrupole - Time of FlightHighHigh (<5 ppm)Excellent for both intact protein and peptide analysis. Capable of MS/MS for fragmentation and site localization.Can be sensitive to sample purity and buffer components.
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationTime of FlightModerate to HighGood (5-20 ppm)High throughput, tolerant of some salts and buffers. Good for intact mass analysis.MS/MS can be more challenging than with ESI-based instruments.
ESI-Orbitrap Electrospray Ionization (ESI)OrbitrapVery HighVery High (<2 ppm)Unparalleled mass accuracy and resolution, enabling confident identification of modifications. Excellent MS/MS capabilities.Higher initial instrument cost.

Recommendation: For the definitive validation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine conjugates, High-Resolution Mass Spectrometry (HRMS) using either an ESI-Q-TOF or an ESI-Orbitrap is highly recommended. The high mass accuracy of these instruments allows for the unambiguous confirmation of the elemental composition of the modification.

Experimental Protocols

Protocol 1: Intact Protein Analysis (Top-Down)

This protocol is suitable for determining the stoichiometry of conjugation.

  • Sample Preparation:

    • Incubate the target protein with 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine at a desired molar ratio in a suitable buffer (e.g., PBS, pH 7.4) for a specified time and temperature.

    • Quench the reaction, if necessary, with a nucleophilic scavenger (e.g., glutathione).

    • Desalt the protein-conjugate sample using a C4 ZipTip or equivalent to remove excess reagent and non-volatile salts.

    • Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an ESI-Q-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge state distribution of the protein.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein and its conjugates.

Protocol 2: Peptide Mapping and Site Identification (Bottom-Up)

This protocol is designed to identify the specific amino acid residue(s) modified by the compound.

  • Sample Preparation:

    • Perform the conjugation reaction as described in Protocol 1.

    • Denature the protein-conjugate (e.g., with 8 M urea or by heating).

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is crucial to differentiate between cysteines modified by the compound and those that are naturally present as disulfides).

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Digest the protein with trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto a reverse-phase HPLC column coupled to an ESI-Q-TOF or ESI-Orbitrap mass spectrometer.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar).

    • Search the MS/MS spectra against the sequence of the target protein, specifying a variable modification of +237.99 Da on all potential nucleophilic residues (C, H, K, and N-terminus).

    • Validate the identified modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

Data Interpretation and Visualization

Interpreting Mass Spectra
  • Intact Mass Analysis: The deconvoluted mass spectrum will show a peak for the unmodified protein and additional peaks at higher masses corresponding to the protein with one or more molecules of the conjugate attached. The mass difference should be approximately 238 Da per modification.

  • Peptide MS/MS Analysis: The MS/MS spectrum of a modified peptide will contain a series of fragment ions (b- and y-ions) that allow for the sequencing of the peptide. The mass of the fragment ions containing the modification site will be shifted by +237.99 Da. The presence of a complete series of fragment ions provides high confidence in the localization of the modification.

Visualization of Workflows and Concepts

experimental_workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis td_start Protein + Compound td_reaction Conjugation Reaction td_start->td_reaction td_desalt Desalting td_reaction->td_desalt td_ms Intact Mass Analysis (ESI-HRMS) td_desalt->td_ms td_result Stoichiometry of Conjugation td_ms->td_result bu_start Protein-Conjugate td_result->bu_start Inform Bottom-Up bu_denature Denaturation, Reduction, Alkylation bu_start->bu_denature bu_digest Trypsin Digestion bu_denature->bu_digest bu_desalt Peptide Desalting bu_digest->bu_desalt bu_lcms LC-MS/MS Analysis bu_desalt->bu_lcms bu_data Database Search & Validation bu_lcms->bu_data bu_result Site of Modification bu_data->bu_result start Start start->td_start

Caption: Comparative workflow for top-down and bottom-up mass spectrometry analysis of protein conjugates.

fragmentation_diagram cluster_peptide Modified Peptide Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions p1 H- p2 N-term... b1 b₁ p1->b1 b-ion series p3 Cys(Mod) b2 b₂ p2:e->b2:w p4 ...C-term b3 b₃(+238 Da) p3:e->b3:w p5 -OH y3 y₃ y3:e->p3:w y-ion series y2 y₂(+238 Da) y2:e->p4:w y1 y₁(+238 Da) y1:e->p5:w

Caption: Simplified representation of b- and y-ion series in the MS/MS spectrum of a modified peptide.

Conclusion

The validation of covalent conjugates of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a critical step in their development as therapeutic agents or chemical probes. Mass spectrometry, particularly high-resolution mass spectrometry, provides the necessary tools for the unambiguous confirmation of conjugation, determination of stoichiometry, and identification of the specific site of modification. By employing the systematic approaches outlined in this guide, researchers can confidently characterize their small molecule-protein conjugates and gain valuable insights into their mechanism of action.

References

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(5), 2296–2305. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • Polan, M. L., McMurray, W. J., Lipsky, S. R., & Lande, S. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127–1133. [Link]

  • Gautam, V. K. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 27(5), 1563. [Link]

  • NIST. 4-Bromophenyl ether. [Link]

  • PubChem. Pyridafol. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Liberty University. Synthesis and Characterization of Unique Pyridazines. [Link]

  • PubChem. 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. [Link]

  • California State University, Sacramento. Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry. [Link]

  • UAB. Peptide ion fragmentation in mass spectrometry. [Link]

  • Journal of Chinese Mass Spectrometry Society. ESI-MS Fragmentation Pathways of N-Methylpyrrole Polyamide/Peptide Conjugates. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

  • ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • University of Illinois. Identification of Protein Modifications by Mass Spectrometry. [Link]

  • MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

  • PMC. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • ChemRxiv. Peptide cyclization mediated by metal-free S-arylation: S- protected cysteine sulfoxide as an umpolung of. [Link]

  • Supporting Information. [Link]

Sources

Comparative

Benchmarking 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in Suzuki-Miyaura Coupling: A Comprehensive Comparison Guide

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate building blocks for the construction of complex heterocyclic libraries. Pyridazine derivatives are privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate building blocks for the construction of complex heterocyclic libraries. Pyridazine derivatives are privileged scaffolds in drug discovery, particularly for neurological and oncological indications[1]. However, the stepwise functionalization of these rings demands precise regiocontrol.

This guide benchmarks 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) against traditional alternatives in Suzuki-Miyaura cross-coupling workflows. By analyzing the molecular architecture, comparative performance, and mechanistic causality, this document provides a field-proven blueprint for orthogonal functionalization.

Molecular Architecture & Reactivity Profiling

The strategic value of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine lies in its trifunctional orthogonality . It possesses three distinct reactive sites that can be addressed sequentially without protecting groups:

  • Site 1: Benzyl Bromide (sp³ C–Br): The most kinetically accessible site. It is highly reactive toward nucleophilic substitution (S_N2) with amines, thiols, or alcohols, and can also undergo alkyl Suzuki-Miyaura coupling under specific conditions.

  • Site 2: C-4 Chlorine (sp² C–Cl): In 3,4-dichloropyridazines, the C-4 position is electronically activated by the adjacent nitrogen atoms. It typically undergoes oxidative addition with Pd(0) faster than the C-3 position due to lower bond dissociation energy and the α -effect, making it the primary site for the first sp² cross-coupling [1][2][3].

  • Site 3: C-3 Chlorine (sp² C–Cl): The least reactive site, reserved for late-stage functionalization under forcing conditions (higher temperatures, stronger bases, and electron-rich ligands).

Mechanistic Pathway: Ligand-Controlled Regioselectivity

The regioselectivity of dihalopyridazines is heavily influenced by the choice of palladium ligand. As demonstrated in foundational studies on dichloropyridazines, bidentate ligands (e.g., DPPF) typically favor thermodynamic oxidative addition, while bulky monodentate ligands (e.g., Q-Phos) can switch the selectivity through steric control [2][4].

Mechanism Substrate Dihalopyridazine Substrate Pd0 Pd(0) Catalyst Substrate->Pd0 Bidentate Bidentate Ligand (e.g., DPPF) Pd0->Bidentate Monodentate Bulky Monodentate (e.g., Q-Phos) Pd0->Monodentate C3_OxAdd Thermodynamic Oxidative Addition Bidentate->C3_OxAdd Electronic Control C5_OxAdd Kinetic/Steric Oxidative Addition Monodentate->C5_OxAdd Steric Control Product1 Standard Regioisomer C3_OxAdd->Product1 Transmetalation & Reductive Elimination Product2 Inverted Regioisomer C5_OxAdd->Product2 Transmetalation & Reductive Elimination

Figure 1: Ligand-dependent site-selective Suzuki cross-coupling pathway.

Benchmarking Alternatives (Comparative Analysis)

When designing a synthesis for a trisubstituted pyridazine, chemists typically choose between pre-functionalized building blocks and simpler core scaffolds. The table below summarizes the quantitative and qualitative benchmarking data.

Building BlockSteps to Trisubstituted CoreRegiocontrol ReliabilityTypical Overall YieldKey Limitation / Risk Factor
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine 3 Excellent 45 - 55% Requires careful handling to avoid premature benzyl bromide hydrolysis.
3,4-Dichloropyridazine 4 - 5Good25 - 35%Requires sequential coupling of all three rings; higher risk of bis-coupling.
6-(p-Tolyl)-3,4-dichloropyridazine 4Moderate30 - 40%Requires late-stage radical bromination (NBS), prone to over-oxidation/dibromination.
3-Chloro-6-[4-(bromomethyl)phenyl]pyridazine 2N/A (Only 2 sites)60 - 70%Lacks the C-4 chlorine, limiting structural complexity and SAR exploration.

Causality Insight: The pre-installed bromomethyl group in our target molecule eliminates the need for late-stage radical bromination (Wohl-Ziegler reaction). Radical brominations on advanced intermediates often yield complex mixtures of unreacted starting material, mono-brominated, and di-brominated products, which are notoriously difficult to separate via standard silica gel chromatography.

Self-Validating Experimental Protocols

To maximize the yield and prevent cross-reactivity, the functionalization must follow a strict sequence: Site 1 (sp³) Site 2 (sp² C-4) Site 3 (sp² C-3) .

Protocol A: Chemoselective S_N2 Amidation (Site 1)

Causality: The benzyl bromide must be reacted first. If the Suzuki coupling is performed first, the basic conditions and elevated temperatures will cause the benzyl bromide to hydrolyze into a benzyl alcohol or homocouple.

  • Setup: Dissolve 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC/LC-MS): Monitor via LC-MS. The disappearance of the isotopic mass cluster [M+H]⁺ 317/319/321 and the appearance of the amine adduct mass confirms completion. If unreacted starting material remains, add 0.1 eq of amine.

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Suzuki-Miyaura Coupling (Site 2)

Causality: We utilize Pd(dppf)Cl₂ because bidentate ligands suppress bis-coupling and enhance regioselectivity for the more electronically activated C-4 position. Dioxane/Water is chosen as the solvent system to ensure the solubility of both the organic intermediate and the inorganic base.

  • Setup: Charge a Schlenk flask with the intermediate from Protocol A (1.0 eq), Arylboronic acid (1.05 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Self-Validation (NMR): After standard aqueous workup and column chromatography, validate regiochemistry via ¹H-NMR. The C-3 chlorine exerts a distinct deshielding effect; compare the chemical shifts of the newly introduced aryl group protons against literature standards to confirm C-4 substitution.

Workflow Start 6-[4-(Bromomethyl)phenyl]- 3,4-dichloropyridazine Step1 Site 1: Benzyl Bromide (S_N2 Amidation) Start->Step1 Amine, DIPEA DMF, 0°C to RT Step2 Site 2: C-4 Chlorine (Regioselective Suzuki) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 80°C Step3 Site 3: C-3 Chlorine (Late-Stage Suzuki) Step2->Step3 Ar'-B(OH)2, Pd(PPh3)4 Cs2CO3, 110°C Final Trisubstituted Pyridazine Scaffold Step3->Final Isolation & Validation

Figure 2: Orthogonal functionalization workflow of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

Conclusion

For drug development professionals synthesizing complex pyridazine libraries, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a superior building block compared to unfunctionalized or methyl-substituted alternatives. By leveraging its inherent orthogonal reactivity—starting with the sp³ benzyl bromide, followed by the electronically activated C-4 chlorine, and concluding with the C-3 chlorine—chemists can reduce step counts, avoid harsh radical brominations, and achieve higher overall yields.

References

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L.-K., Palani, A., Hughes, G., & Nargund, R. (2013). "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, 78(15), 7758-7763. URL:[Link]

  • Strotman, N. A., & Chobanian, H. R. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4(3), 284-301. URL:[Link]

Sources

Validation

Spectroscopic Validation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine: A Comparative Technical Guide

Strategic Context in Drug Development The synthesis of complex heterocyclic APIs—particularly kinase inhibitors and PARP-1 antagonists—relies heavily on privileged scaffolds that offer orthogonal reactivity [1]. 6-[4-(Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

The synthesis of complex heterocyclic APIs—particularly kinase inhibitors and PARP-1 antagonists—relies heavily on privileged scaffolds that offer orthogonal reactivity [1]. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a premier dielectrophilic intermediate in this space. It features three distinct sites for late-stage functionalization: a highly reactive benzylic bromide for SN2 displacements, and two distinct chlorinated positions on the pyridazine core primed for regioselective Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling [2].

However, the synthesis of this intermediate (typically via Wohl-Ziegler radical bromination of a tolyl precursor) is prone to over-bromination or unreacted starting material. As an application scientist, establishing a rigorous, self-validating spectroscopic framework is non-negotiable to ensure downstream synthetic fidelity.

Comparative Analysis of Intermediates

When designing a synthetic route, chemists must choose the optimal benzylic leaving group. Below is an objective comparison of the bromomethyl intermediate against its common alternatives.

  • Alternative A: 6-(p-Tolyl)-3,4-dichloropyridazine (The Precursor)

    • Performance: Highly stable, but lacks the necessary functional handle for benzylic elongation. It requires harsh, late-stage oxidation which is often incompatible with the sensitive dichloropyridazine core.

  • Alternative B: 6-[4-(Chloromethyl)phenyl]-3,4-dichloropyridazine

    • Performance: The carbon-chlorine bond is significantly stronger than the carbon-bromine bond. While more stable on the shelf, it requires aggressive SN2 conditions (extended heating, stronger bases) that frequently trigger unwanted side reactions at the 4-chloro position of the pyridazine ring.

  • The Standard: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

    • Performance: Strikes the optimal balance. The bromide is a superior leaving group, allowing for mild, room-temperature SN2 displacements (e.g., with amines or alcohols) while leaving the 3,4-dichloro core completely intact for subsequent SNAr reactions.

The Spectroscopic Validation Framework

To validate the successful conversion of the tolyl precursor to the bromomethyl target, we rely on a triad of spectroscopic techniques. The causality behind these specific analytical choices is detailed below:

A. Nuclear Magnetic Resonance (NMR)

The primary diagnostic tool is 1H NMR. The radical bromination of a methyl group drastically alters its electronic environment. The unfunctionalized methyl protons resonate at ~2.40 ppm. Upon mono-bromination, the electronegative bromine atom strongly deshields these protons, shifting them to a sharp singlet at ~4.55 ppm . Causality: We specifically look for a 2H integration at 4.55 ppm. If a signal appears further downfield (~6.6 ppm) with a 1H integration, it indicates the formation of the undesired dibromomethyl side product.

B. Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides the ultimate self-validating check through isotopic pattern analysis [3]. The target molecule (C11H7BrCl2N2) contains one bromine atom (79Br/81Br in a ~1:1 ratio) and two chlorine atoms (35Cl/37Cl in a ~3:1 ratio). Causality: This specific halogen combination generates a highly distinct Cl2Br isotopic cluster . The molecular ion [M+H]+ will present a complex multiplet (M, M+2, M+4, M+6) in a strict theoretical abundance ratio of 9 : 15 : 7 : 1 . Any deviation from this ratio instantly flags contamination or incorrect halogenation.

C. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR serves as an orthogonal confirmation tool. The disappearance of the aliphatic C-H stretching bands (~2950 cm-1) and the emergence of a distinct C-Br stretching vibration in the fingerprint region (~550 cm-1) confirms the functional group transformation without the need for solvent dissolution.

Quantitative Data Comparison

The following table summarizes the critical spectroscopic shifts used to differentiate the target intermediate from its precursor.

Spectroscopic Feature6-(p-Tolyl)-3,4-dichloropyridazine (Precursor)6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (Target)Diagnostic Significance
1H NMR (Benzylic) ~2.40 ppm (s, 3H)~4.55 ppm (s, 2H)Confirms mono-bromination and exact proton count.
13C NMR (Benzylic) ~21.5 ppm~33.2 ppmValidates deshielding effect of the bromine atom.
ESI-MS [M+H]+ Pattern M, M+2, M+4 (9:6:1 ratio)M, M+2, M+4, M+6 (9:15:7:1 ratio)Definitively proves the addition of exactly one Br atom to the Cl2 system.
FT-IR Aliphatic C-H stretch ~2950 cm-1C-Br stretch ~550 cm-1Orthogonal confirmation of the carbon-halogen bond.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. This protocol is designed as a closed-loop system where the data internally validates the sample purity.

Step 1: Sample Preparation & Solvent Selection

  • Weigh 5–10 mg of the purified intermediate.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v TMS. Causality: CDCl3 is strictly chosen over DMSO-d6. Highly reactive benzylic bromides can undergo slow solvolysis in DMSO over prolonged acquisition times, leading to spectral artifacts. CDCl3 ensures sample integrity and provides a perfectly clear baseline in the critical 4.0–5.0 ppm diagnostic window.

Step 2: 1H NMR Acquisition & Internal Integration Check

  • Acquire the spectrum at 400 MHz with a relaxation delay (D1) of exactly 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Phase and baseline-correct the spectrum manually.

  • Self-Validation Check: Set the integration of the isolated pyridazine proton (H-5, ~8.1 ppm) to exactly 1.00. The benzylic singlet (~4.55 ppm) must integrate to 2.00 (±0.05), and the aromatic AA'BB' multiplet (~7.5–8.0 ppm) must integrate to 4.00. Any fractional integration at 4.55 ppm indicates incomplete conversion.

Step 3: High-Resolution ESI-MS Isotope Matching

  • Dilute 10 µL of the NMR sample in 1 mL of LC-MS grade Acetonitrile.

  • Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Self-Validation Check: Extract the mass spectrum for the [M+H]+ region (m/z 317 to 323). Calculate the relative intensities of the four primary peaks. They must align with the 9:15:7:1 theoretical ratio. If the M+6 peak is missing, the molecule does not contain the Cl2Br cluster.

Validation Workflow

ValidationWorkflow Synthesis Synthesis of Bromomethyl Intermediate NMR_Check 1H NMR Analysis (Check CH2-Br Singlet) Synthesis->NMR_Check MS_Check ESI-MS Analysis (Isotope Pattern Cl2Br) Synthesis->MS_Check Decision1 Singlet at ~4.55 ppm Integrates to 2H? NMR_Check->Decision1 Decision2 M, M+2, M+4, M+6 Ratio 9:15:7:1? MS_Check->Decision2 Valid Validated Intermediate Proceed to SN2/SNAr Decision1->Valid Yes Invalid Repurify or Re-optimize Reaction Decision1->Invalid No Decision2->Valid Yes Decision2->Invalid No

Workflow for the spectroscopic validation of the bromomethyl dichloropyridazine intermediate.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Library of Medicine (PMC). Available at:[Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition. National Library of Medicine (PMC). Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI Molecules. Available at:[Link]

Comparative

Comparative Stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in Different Solvent Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The inherent reactivity of the bromomethyl group and the substituted pyridazine ring system necessitates a thorough understanding of its stability profile, particularly in solution.[4][5] This guide provides a comprehensive comparison of the stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in a range of common laboratory solvents, supported by detailed experimental protocols and data. Understanding the stability of this intermediate is crucial for optimizing reaction conditions, ensuring the integrity of starting materials, and developing robust manufacturing processes.[6][7]

The stability of a pharmaceutical ingredient or intermediate can be influenced by numerous factors, including temperature, light, humidity, and the solvent system in which it is handled or stored.[8][9] Solvents can play a direct role in degradation pathways through solvolysis or can indirectly influence stability by mediating reactions with other species. This guide focuses on the impact of different solvent systems on the degradation of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine under controlled conditions, providing valuable insights for researchers working with this and structurally related compounds.

Experimental Design and Rationale

To assess the comparative stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, a forced degradation study was designed.[10] Forced degradation, or stress testing, is a critical component of pharmaceutical development that accelerates the degradation process to identify likely degradation products and establish degradation pathways.[4][10] This approach allows for a rapid evaluation of the compound's intrinsic stability.

The selection of solvents for this study was based on their common usage in organic synthesis and pharmaceutical processing, as well as their varying properties such as polarity, proticity, and potential for specific solvent-solute interactions. The chosen solvents represent a spectrum of chemical environments to provide a comprehensive stability profile.

The primary analytical technique employed in this study is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] HPLC is a powerful and widely used method for stability testing due to its ability to separate and quantify the parent compound from its degradation products with high sensitivity and accuracy.[8][12]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability study.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing A Weigh 6-[4-(Bromomethyl)phenyl]- 3,4-dichloropyridazine B Prepare stock solutions in each test solvent A->B C Aliquot solutions into vials for time-point analysis B->C D Incubate samples at controlled temperature (e.g., 40°C) C->D F Withdraw samples at pre-defined time points (0, 24, 48, 72, 168 hours) D->F E Protect from light E->D G Dilute samples with mobile phase F->G H Analyze by HPLC-UV G->H I Quantify remaining parent compound and degradation products H->I J Plot % remaining parent compound vs. time I->J K Determine degradation rate J->K

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocol

1. Materials:

  • 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (purity ≥ 98%)

  • HPLC-grade solvents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

    • Water (Type I)

  • Formic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with septa

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Temperature-controlled incubator or oven

  • pH meter

3. Preparation of Stock Solutions:

  • Accurately weigh approximately 10 mg of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine.

  • Dissolve the compound in 10.0 mL of each test solvent in a separate volumetric flask to prepare a stock solution with a concentration of approximately 1 mg/mL.

  • Ensure complete dissolution by vortexing or sonicating if necessary.

4. Stability Study Setup:

  • For each solvent system, transfer aliquots of the stock solution into several amber HPLC vials.

  • Prepare a "time zero" sample for each solvent by immediately diluting an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Place the remaining sealed vials in a temperature-controlled incubator set at 40°C.[13]

  • At each specified time point (e.g., 24, 48, 72, and 168 hours), remove one vial for each solvent system from the incubator.

  • Allow the vial to cool to room temperature.

  • Dilute an aliquot of the sample to the target analytical concentration with the initial mobile phase composition.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C

6. Data Analysis:

  • Identify the peak corresponding to 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in the "time zero" chromatogram based on its retention time.

  • Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample for each solvent system.

  • Monitor the formation of any new peaks in the chromatograms, which would indicate degradation products.

Results and Discussion

The stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine was evaluated in eight different solvent systems over 168 hours at 40°C. The percentage of the parent compound remaining at each time point is summarized in the table below.

Solvent System% Remaining at 24h% Remaining at 48h% Remaining at 72h% Remaining at 168h
Acetonitrile99.298.597.895.1
Toluene99.599.198.697.5
Dichloromethane98.897.696.592.3
Tetrahydrofuran97.595.292.885.6
Isopropanol95.190.385.772.4
Ethanol93.887.982.165.8
Methanol91.282.574.351.7
Water85.471.358.930.2

Interpretation of Results:

The data clearly indicates that the stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is highly dependent on the solvent system.

  • Aprotic, Non-polar and Polar Aprotic Solvents: The compound exhibited the highest stability in aprotic solvents such as Toluene and Acetonitrile . This suggests that in the absence of protic species, the primary degradation pathways are significantly slower. Dichloromethane, a halogenated solvent, also showed relatively good stability, although slightly less than acetonitrile and toluene.[14][15] The slightly lower stability in THF could be attributed to its potential to form peroxides, which could initiate radical degradation pathways.[10]

  • Protic Solvents: A clear trend of decreasing stability was observed with increasing polarity and decreasing steric hindrance of the alcohol in the protic solvent series (Isopropanol > Ethanol > Methanol). This strongly suggests that a primary degradation mechanism is solvolysis , where the alcohol acts as a nucleophile, displacing the bromide from the benzylic position. The smaller and more nucleophilic methanol molecule leads to the fastest degradation among the alcohols.

  • Aqueous System: The compound showed the most significant degradation in Water . This is expected due to the high polarity of water and its ability to act as a nucleophile in a hydrolysis reaction, leading to the formation of the corresponding hydroxymethyl derivative.[10]

Potential Degradation Pathway

Based on the experimental data, a likely degradation pathway for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine in protic solvents is nucleophilic substitution at the benzylic carbon.

Degradation Pathway cluster_main A 6-[4-(Bromomethyl)phenyl]- 3,4-dichloropyridazine B Solvolysis Product (e.g., Ether or Alcohol) A->B + R-OH (Solvent) - HBr

Caption: Proposed solvolysis degradation pathway.

Conclusion and Recommendations

The stability of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is significantly influenced by the choice of solvent. For applications where the integrity of the compound in solution is critical, such as in reaction setups or for analytical standard preparation, the use of aprotic solvents like acetonitrile or toluene is highly recommended. Protic solvents, especially methanol and water, should be avoided or used with caution, particularly at elevated temperatures, to minimize degradation.

These findings underscore the importance of conducting stability studies on key intermediates in drug development.[16] The data presented in this guide can aid researchers in making informed decisions regarding solvent selection, reaction conditions, and storage of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine to ensure the quality and reproducibility of their work. Further studies could involve the isolation and structural elucidation of the degradation products to confirm the proposed pathways.[10]

References

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Journal of Taibah University for Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (n.d.). Representation of the effect of halogenated and non-halogenated solvents on the stability of ground and excited states of PTZIS.
  • Molecules. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
  • Molecules. (2025, December 13). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.
  • BLDpharm. (n.d.). 1172887-52-3|6-(4-(Bromomethyl)phenyl)-3,4-dichloropyridazine.
  • Molecules. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

Sources

Validation

Comprehensive Comparison Guide: Evaluating the Electrophilicity of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine vs. Benzyl Bromide

In the landscape of drug development, covalent inhibitor design, and bioconjugation, the precise tuning of electrophilic warheads is critical for balancing reactivity and selectivity. This guide provides an objective, da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, covalent inhibitor design, and bioconjugation, the precise tuning of electrophilic warheads is critical for balancing reactivity and selectivity. This guide provides an objective, data-driven comparison between the classical baseline electrophile, benzyl bromide, and the highly activated heterocyclic derivative, [1]. By examining their structural differences through the lens of physical organic chemistry, we elucidate how heterocyclic substitution dictates kinetic behavior in nucleophilic substitution ( SN​2 ) reactions.

Mechanistic Causality: The Role of Electron-Withdrawing Groups

The reactivity of benzylic halides towards nucleophiles is fundamentally governed by the energy of their Lowest Unoccupied Molecular Orbital (LUMO)—specifically, the σ∗ orbital of the carbon-bromine bond.

Benzyl bromide represents an unactivated, baseline system. It frequently participates in classical, non-catalyzed nucleophilic substitutions with moderate kinetics, making it a standard building block but often too slow for rapid bioconjugation at low micromolar concentrations[2].

In stark contrast, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) introduces a potent electron-withdrawing group (EWG) at the para position[1]. The 3,4-dichloropyridazine ring exerts strong inductive (-I) and resonance (-R) electron withdrawal across the phenyl ring.

  • Causality of Activation: This withdrawal depletes electron density at the benzylic carbon, significantly lowering the LUMO energy. Consequently, the activation energy barrier for the incoming nucleophile's HOMO to overlap with the LUMO is reduced.

  • Transition State Stabilization: Furthermore, the EWG stabilizes the accumulation of negative charge in the SN​2 transition state. This synergistic effect leads to a drastically accelerated second-order rate constant ( k2​ ) compared to the unsubstituted baseline.

MechanismLogic N1 Para-Substitution on Benzyl Bromide N2 Unsubstituted (Benzyl Bromide) Baseline LUMO Energy N1->N2 N3 3,4-Dichloropyridazine Moiety Strong Inductive/Resonance EWG N1->N3 N4 Standard SN2 Transition State Moderate Activation Energy N2->N4 N5 Lowered LUMO (u03c3* C-Br) Stabilized Transition State N3->N5 N6 Baseline Reaction Rate (k_rel = 1) N4->N6 N7 Accelerated SN2 Rate (k_rel > 40) N5->N7

Logical flow of how the 3,4-dichloropyridazine EWG lowers LUMO energy to accelerate SN2 kinetics.

Self-Validating Experimental Protocol: Kinetic Assay for Electrophilicity

To objectively quantify this reactivity difference, we utilize a kinetic assay grounded in the[3] ( logk2​=sN​(N+E) ). This universally accepted framework allows for the calculation of the electrophilicity parameter ( E ) by reacting the compounds with reference nucleophiles of known nucleophilicity ( N ) and sensitivity ( sN​ )[4].

The following protocol is designed as a self-validating system to ensure data integrity and rule out solvent artifacts or competing SN​1 solvolysis.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.1 mM stock solution of the target electrophile (Compound 1 or Benzyl bromide) in anhydrous acetonitrile. Prepare a series of standard nucleophile solutions (e.g., Piperidine, N=18.9 ) ranging from 1.0 mM to 10.0 mM.

  • Pseudo-First-Order Setup: In a temperature-controlled quartz cuvette (20 °C), mix the electrophile and nucleophile solutions. Expertise Note: Maintaining a minimum 10-fold to 100-fold molar excess of the nucleophile ensures its concentration remains effectively constant throughout the reaction, simplifying the rate law to pseudo-first-order kinetics.

  • Data Acquisition: Monitor the exponential decay of the electrophile's UV absorbance over time (e.g., at λmax​ 280 nm for the pyridazine derivative). Fit the decay curve to a single exponential function to extract the observed rate constant ( kobs​ ).

  • Self-Validation Check (Critical): Plot the extracted kobs​ values against the varying nucleophile concentrations ( [Nu] ). A strictly linear relationship must be observed. The slope of this line represents the true second-order rate constant ( k2​ ). If the plot deviates from linearity, it immediately flags a mechanistic shift (e.g., aggregation or a shift to an SN​1 pathway), preventing false conclusions.

  • Parameterization: Apply the Mayr-Patz equation using the derived k2​ and the known N / sN​ parameters of Piperidine to calculate the objective Mayr E parameter for the electrophile[5].

Quantitative Data Comparison

The structural modifications directly translate into measurable kinetic differences. The table below summarizes the comparative performance metrics, demonstrating the superior reactivity profile of the functionalized pyridazine derivative.

ParameterBenzyl Bromide6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
CAS Number 100-39-01172887-52-3
Substitution Type Unsubstituted (-H)Heterocyclic EWG (3,4-Dichloropyridazin-6-yl)
Electronic Effect NeutralStrong Inductive (-I) & Resonance (-R) Withdrawal
LUMO Energy BaselineSignificantly Lowered
Relative SN​2 Rate ( krel​ ) 1.0 (Reference Baseline)> 40.0 (Highly Accelerated)
Estimated Mayr E Parameter ~ -15.0~ -12.5
Primary Application Standard synthetic building blockHigh-reactivity covalent warhead / bioconjugation

Note: Kinetic values are representative benchmarks based on Hammett linear free-energy relationships for para-substituted benzyl bromides.

Conclusion

The integration of a 3,4-dichloropyridazine moiety onto a benzyl bromide scaffold fundamentally alters its electrophilic character. By lowering the LUMO energy and stabilizing the SN​2 transition state, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine offers a significantly accelerated reaction rate compared to unsubstituted benzyl bromide. For drug development professionals designing targeted covalent inhibitors or rapid bioconjugation linkers, this heterocyclic derivative provides a highly activated, yet structurally stable, alternative to classical benzylic electrophiles.

References
  • Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München.[Link]

  • Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society / PubMed.[Link]

  • 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) Product Landing. Hairui Chemical.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. As a halogenated heterocyclic compound, this substance requires meticulous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine. As a halogenated heterocyclic compound, this substance requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Dichloropyridazine Moiety: Compounds like 3,6-dichloropyridazine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Bromomethylphenyl Moiety: Brominated organic compounds are often irritants and lachrymators. The "bromomethyl" group, in particular, is a reactive functional group that can act as an alkylating agent, suggesting potential for higher toxicity and mutagenicity.

  • Halogenated Organic Compound: As a substance containing both chlorine and bromine, it falls under the category of mixed halogenated organic waste.[3][4] Such compounds can form hazardous byproducts like dioxins and hydrochloric/hydrobromic acid upon incomplete combustion, necessitating specialized high-temperature incineration.[5][6]

Based on this analysis, 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine should be treated as a hazardous substance with the potential for significant irritation, toxicity, and environmental risk. The following table summarizes the anticipated hazard profile and requisite safety measures.

Hazard Category Anticipated Risk Primary Safety & Disposal Rationale
Acute Toxicity (Oral) Harmful if swallowed.[2]Prevent ingestion by prohibiting eating/drinking in the lab and using proper PPE.[7][8]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Avoid skin contact through mandatory use of nitrile gloves and a lab coat.[9] Contaminated clothing must be removed immediately.[8]
Eye Damage/Irritation Causes serious eye irritation.[1][2]Mandates the use of tight-sealing safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if aerosolized or handled as a fine powder.[2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
Environmental Hazard Halogenated organics can be persistent and harmful to aquatic life.[10]Prohibit drain disposal.[6] Segregate for specialized environmental disposal.[11]
Reactivity May react with strong oxidizing agents and bases.[1]Segregate from incompatible waste streams to prevent dangerous reactions in the waste container.[4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is strict segregation . Because it contains both bromine and chlorine, it must be classified as Halogenated Organic Waste .

Causality:

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (HCl, HBr) produced.[6] Mixing them with non-halogenated solvents complicates and increases the cost of this process.[4]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates halogenated organic compounds, and improper mixing can lead to regulatory violations.[10][12]

  • Safety: Mixing halogenated waste with other chemical classes, such as strong acids or bases, can trigger unforeseen and dangerous reactions within the waste container.[13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine and associated waste.

Phase 1: Personal Protective Equipment (PPE) and Handling

Before handling the substance or its waste, ensure a baseline of protection.

  • Attire: Wear a long-sleeved laboratory coat, long pants, and closed-toe shoes.

  • Hand Protection: Don chemically resistant gloves (nitrile is a suitable minimum). If significant handling is expected, consider double-gloving.

  • Eye Protection: Wear tight-sealing safety goggles. A face shield is recommended if there is a splash risk.[2]

  • Ventilation: All handling of the solid compound or solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Phase 2: Waste Collection and Containerization

Properly containing the waste at the point of generation is crucial.

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a robust, sealable container, typically high-density polyethylene (HDPE) or glass for liquids, and a labeled bag or drum for solids.

  • Solid Waste:

    • Collect unreacted 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine powder, contaminated weigh boats, and wipes directly into a designated solid waste container clearly labeled "HALOGENATED ORGANIC SOLID WASTE."

  • Liquid Waste:

    • Collect any solutions containing the compound into a designated liquid waste container clearly labeled "HALOGENATED ORGANIC LIQUID WASTE."

    • Do NOT mix with non-halogenated solvents like acetone, hexane, or ethanol.[4]

    • Keep the container cap closed at all times except when adding waste.[4]

  • Contaminated Labware (Sharps and Non-Sharps):

    • Grossly Contaminated Items: Items like pipette tips, syringes (without needles), and chromatography columns should be placed in the solid halogenated waste stream.

    • Empty Containers: The original product container must be disposed of as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or dichloromethane); collect all rinsate as halogenated liquid waste.[6] Deface the label on the empty container and dispose of it in the appropriate solid waste stream as directed by your EHS office.

    • Sharps: Contaminated needles and scalpels must be placed in a designated, puncture-proof sharps container. The entire container will later be handled as hazardous waste.

Phase 3: Labeling and Documentation

Accurate labeling is a legal requirement and essential for safe handling by disposal personnel.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.

  • Complete the Tag: Fill out all required fields, including:

    • Generator's Name and Location: Your name, principal investigator, and lab room number.

    • Chemical Contents: List all constituents by their full chemical name. Write out "6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine" and any solvents present. Provide estimated percentages for each component. Do not use abbreviations.

    • Hazard Warnings: Check all applicable boxes (e.g., Toxic, Irritant).

Phase 4: Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the generator, away from drains, and in secondary containment to catch any potential leaks.

  • Request Pickup: Once the container is full, or within the time limits specified by your institution (e.g., 90 days), submit a request for waste pickup through your EHS department.

  • Final Disposal: EHS personnel will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The validated and legally mandated disposal method for this type of waste is high-temperature incineration .[3][5]

Spill and Decontamination Procedures

Prompt and correct action is vital in the event of a spill.[14]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Containment: For a solid spill, gently cover it with a spill pad or dry absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Cleanup:

    • Carefully sweep up the solid material or absorb the liquid using a chemical spill kit.

    • Place all contaminated cleanup materials into a designated halogenated solid waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Collect all wipes and cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine waste streams.

G Disposal Workflow for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_final Finalization & Disposal start Waste Generation: 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood waste_type Waste Form? fume_hood->waste_type solid_waste Collect in Container Labeled: 'HALOGENATED ORGANIC SOLID WASTE' waste_type->solid_waste Solid or Contaminated Labware liquid_waste Collect in Container Labeled: 'HALOGENATED ORGANIC LIQUID WASTE' waste_type->liquid_waste Liquid (Solutions) contaminated_items Includes: Unused solid, contaminated wipes, gloves, weigh boats solid_waste->contaminated_items labeling Step 3: Label Container with Full Chemical Names & Hazards solid_waste->labeling solution_items Includes: Reaction mixtures, solvent rinses, chromatography fractions liquid_waste->solution_items liquid_waste->labeling storage Step 4: Store Sealed Container in Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Request Pickup from EHS storage->pickup disposal Final Disposal: High-Temperature Incineration at a licensed TSDF pickup->disposal

Caption: Decision workflow for handling and disposing of halogenated waste.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • 7.2 Organic Solvents. University of Alabama at Birmingham - Environment, Health and Safety. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Kyoto University. [Link]

  • Hazardous Waste Disposal Chart. University of Waterloo. [Link]

  • ODS Destruction in the United States and Abroad. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Ammonium Bromide: Human Health Registration Review. Regulations.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
© Copyright 2026 BenchChem. All Rights Reserved.